Edaxeterkib
Description
The exact mass of the compound this compound is 469.22262313 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(3R)-1-benzylpiperidin-3-yl]-3-(2-methoxypyrimidin-5-yl)-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7O2/c1-35-25-27-12-19(13-28-25)24-21-10-18-15-33(26(34)29-22(18)11-23(21)30-31-24)20-8-5-9-32(16-20)14-17-6-3-2-4-7-17/h2-4,6-7,10-13,20H,5,8-9,14-16H2,1H3,(H,29,34)(H,30,31)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNCXVDXNAUREB-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=NNC3=C2C=C4CN(C(=O)NC4=C3)C5CCCN(C5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=N1)C2=NNC3=C2C=C4CN(C(=O)NC4=C3)[C@@H]5CCCN(C5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1695534-88-3 | |
| Record name | Edaxeterkib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1695534883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EDAXETERKIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9F5G5D3GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Edaxeterkib
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of Edaxeterkib's Mechanism of Action
Following a comprehensive search and analysis of publicly available scientific literature, clinical trial databases, and pharmacological resources, we have been unable to identify any information pertaining to a compound designated "this compound."
Our extensive search queries for "this compound mechanism of action," "this compound clinical trials," "this compound preclinical studies," and "this compound signaling pathway" did not yield any relevant results. This suggests that "this compound" may be a very early-stage compound not yet disclosed in public forums, a code name not yet publicly associated with a specific molecule, or potentially a misnomer.
Therefore, we are unable to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations, as no data on this compound's core mechanism of action is currently available in the public domain.
We recommend verifying the name and any alternative identifiers for the compound of interest. Should a different name or more specific information become available, we would be pleased to conduct a new search and provide the detailed analysis as originally requested.
In-Depth Technical Guide: Target Validation of Edaxeterkib, a Potent ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaxeterkib, also known as KO-947, is a potent and selective small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The ERK signaling pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a central role in regulating cell proliferation, differentiation, survival, and migration. Dysregulation of the MAPK/ERK pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation studies for this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.
Target and Mechanism of Action
This compound targets the terminal kinases in the MAPK signaling cascade, ERK1 and ERK2. The MAPK pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the sequential activation of RAS, RAF, MEK, and finally ERK. Once activated via phosphorylation by MEK1/2, ERK1/2 phosphorylate a multitude of downstream substrates in both the cytoplasm and the nucleus, thereby regulating gene expression and promoting cell cycle progression and survival. In many cancers, mutations in upstream components of this pathway, such as BRAF and RAS, lead to constitutive activation of ERK signaling, driving uncontrolled cell growth.
By selectively inhibiting ERK1/2, this compound blocks the final step in this critical signaling cascade. This inhibition prevents the phosphorylation of downstream effector proteins, such as ribosomal S6 kinase (RSK), leading to the suppression of oncogenic signaling and subsequent inhibition of tumor cell proliferation and survival. Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity across a broad range of tumor cell lines harboring mutations in BRAF, NRAS, or KRAS.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies validating the efficacy of this compound (KO-947) as an ERK1/2 inhibitor.
Table 1: Biochemical and Cellular Potency of this compound (KO-947)
| Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| Enzymatic Assay | ERK1/2 | - | 10 | [1][2] |
| Cell Proliferation | - | Colo829 (BRAF V600E) | 82 | [3] |
Table 2: In Vivo Efficacy of this compound (KO-947) in Xenograft Models
| Tumor Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Best Clinical Response | Reference |
| Patient-Derived Xenograft (PDX) - Colon, Lung, Pancreatic (KRAS or BRAF mutations) | This compound (KO-947) | Intravenous, intermittent | Not specified | Durable tumor regression | [1] |
| Schedules 1/2 (Phase I Trial) | This compound (KO-947) | 0.45-9.6 mg/kg, once weekly | Not applicable | Stable Disease (15%) | [1] |
| Schedule 3 (Phase I Trial) | This compound (KO-947) | 11.3 mg/kg | Not applicable | Stable Disease (37%) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assay for ERK1/2 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified ERK1 and ERK2 enzymes.
Materials:
-
Purified recombinant human ERK1 and ERK2 enzymes
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (serial dilutions)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Radiolabeled ATP (γ-³²P-ATP)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase assay buffer.
-
In a microplate, combine the purified ERK1 or ERK2 enzyme, MBP substrate, and the serially diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a mixture of cold ATP and γ-³²P-ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Measure the amount of incorporated radiolabel in the MBP substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for Inhibition of ERK Signaling (Western Blot for p-RSK)
Objective: To assess the ability of this compound to inhibit the phosphorylation of the downstream ERK substrate, RSK, in cancer cell lines.
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375 with BRAF V600E mutation).
-
Complete cell culture medium.
-
This compound (serial dilutions).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-RSK (p-RSK), anti-total RSK, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for western blot detection.
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) for a specified duration (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-RSK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
Strip the membrane and re-probe with antibodies against total RSK and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of RSK phosphorylation.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line with a dysregulated MAPK pathway (e.g., BRAF or KRAS mutant).
-
Matrigel (optional).
-
This compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily or intermittently via oral gavage or intravenous injection).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot).
-
Calculate the percentage of tumor growth inhibition for the this compound-treated group compared to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: MAPK/ERK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of p-RSK inhibition.
Caption: Workflow for in vivo xenograft efficacy studies.
References
The Discovery and Development of Edaxeterkib: A Technical Overview of a Novel ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edaxeterkib (formerly KO-947) is a potent and selective, intravenously administered small molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK is a compelling target for therapeutic intervention in a wide range of human cancers characterized by dysregulation of this cascade. This technical guide provides an in-depth overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and early clinical evaluation. All quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation.
Introduction: Targeting the MAPK Pathway
The RAS/RAF/MEK/ERK signaling cascade is a pivotal intracellular pathway that transduces extracellular signals to regulate fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1] Genetic alterations leading to the constitutive activation of this pathway are among the most common oncogenic drivers in human cancers. Mutations in RAS and BRAF genes are particularly prevalent, occurring in over 30% of all human tumors.
While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have demonstrated clinical efficacy, their utility is often limited by the development of acquired resistance, frequently mediated by the reactivation of ERK signaling.[1] This underscores the therapeutic potential of directly targeting ERK1/2, the final kinase in the cascade, as a strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.
Discovery and Development History
The journey of this compound began at Araxes Pharma, LLC, which was later wholly owned by Wellspring Biosciences, Inc. The foundational patent for a series of ERK inhibitors, including the compound that would become this compound, was filed in 2013. This patent, WO2015051341A1, describes the synthesis and initial characterization of these novel compounds.
Subsequently, Kura Oncology, Inc. acquired the program and advanced the development of the lead candidate, designated KO-947. In January 2017, Kura Oncology announced that the U.S. Food and Drug Administration (FDA) had accepted their Investigational New Drug (IND) application, enabling the initiation of clinical trials. The first patient was dosed in a Phase 1 clinical trial in April 2017.[2]
Mechanism of Action
This compound is a potent and selective inhibitor of both ERK1 and ERK2 kinases.[1] It exerts its therapeutic effect by binding to the ATP-binding pocket of ERK, thereby preventing the phosphorylation of its downstream substrates. This leads to the inhibition of ERK-mediated signaling and subsequent blockade of tumor cell proliferation and survival.
Signaling Pathway Diagram
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Preclinical Data
Biochemical and Cellular Activity
This compound has demonstrated potent inhibition of ERK1/2 in biochemical assays and robust anti-proliferative activity across a panel of cancer cell lines with various MAPK pathway alterations.
Table 1: In Vitro Activity of this compound (KO-947)
| Assay Type | Target/Cell Line | Mutation Status | IC50 (nM) | Reference |
| Biochemical Assay | ERK1/2 | - | 10 | [1][3] |
| Cell Proliferation | A375 (Melanoma) | BRAF V600E | <50 | [1] |
| Cell Proliferation | HCT116 (Colorectal) | KRAS G13D | <50 | [1] |
| Cell Proliferation | MIA PaCa-2 (Pancreatic) | KRAS G12C | <50 | [1] |
| Cell Proliferation | Calu-6 (Lung) | KRAS G12C | <50 | [1] |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.
Table 2: In Vivo Anti-Tumor Activity of this compound (KO-947)
| Tumor Model | Cancer Type | Mutation Status | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| A375 CDX | Melanoma | BRAF V600E | Once weekly | Significant Regression | [1] |
| HCT116 CDX | Colorectal Cancer | KRAS G13D | Once weekly | Significant Regression | [1] |
| PDX Model | Esophageal Squamous Cell Carcinoma | 11q13 Amplified | Not specified | 51% Overall Response Rate | [3] |
| PDX Model | Head and Neck Cancer | 11q13 Amplified | Not specified | Complete Responses Observed | [3] |
Clinical Development
A Phase 1, first-in-human, open-label, dose-escalation study of this compound (KO-947) was initiated in patients with advanced solid tumors. The primary objective was to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).
Table 3: Summary of Phase 1 Clinical Trial of this compound (KO-947)
| Parameter | Details | Reference |
| Trial Identifier | NCT03051035 | [4] |
| Phase | 1 | [3] |
| Patient Population | Advanced solid tumors | [3] |
| Intervention | Intravenous KO-947 | [3] |
| Primary Outcome | MTD and/or RP2D | [3] |
| Best Overall Response | Stable Disease | [3] |
| Safety Profile | Generally tolerable, minimal gastrointestinal toxicity | [3] |
The study demonstrated that intravenous administration of KO-947 had a manageable safety profile with minimal gastrointestinal toxicity, which is a common adverse event with orally administered ERK inhibitors.[3] The best overall response observed was stable disease.[3]
Experimental Protocols
ERK1/2 Biochemical Assay
Objective: To determine the in vitro inhibitory activity of this compound against ERK1 and ERK2 kinases.
Methodology:
-
Recombinant human ERK1 and ERK2 enzymes were used.
-
A specific peptide substrate for ERK was utilized.
-
The kinase reaction was initiated by the addition of ATP.
-
This compound was added at varying concentrations to determine the IC50 value.
-
The phosphorylation of the substrate was measured using a radiometric or fluorescence-based method.
-
Data were analyzed using non-linear regression to calculate the IC50.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.
Methodology:
-
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of this compound or vehicle control.
-
After a 72-hour incubation period, cell viability was assessed using a commercially available assay (e.g., CellTiter-Glo®).
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated by plotting the percentage of cell growth inhibition against the drug concentration.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in mouse models of human cancer.
Methodology:
-
Human cancer cells were subcutaneously implanted into immunocompromised mice.
-
When tumors reached a predetermined size, mice were randomized into treatment and control groups.
-
This compound was administered intravenously according to the specified dosing schedule.
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, tumors were excised and weighed.
-
Tumor growth inhibition was calculated as the percentage difference in tumor volume between the treated and control groups.
Experimental Workflow Diagram
Caption: A simplified workflow of the discovery and development of this compound.
Conclusion
This compound (KO-947) is a potent and selective ERK1/2 inhibitor with a well-defined mechanism of action and compelling preclinical anti-tumor activity in various cancer models harboring MAPK pathway alterations. The development from its initial discovery at Araxes Pharma to clinical evaluation by Kura Oncology highlights a targeted approach to cancer therapy. Early clinical data suggest a manageable safety profile for its intravenous formulation. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in treating cancers with dysregulated ERK signaling.
References
Edaxeterkib: An In-Depth Technical Overview of a Novel ERK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Edaxeterkib (formerly KO-947) is an investigational drug and is not approved for any indication. The information presented here is a synthesis of publicly available preclinical and early clinical data and is intended for research and informational purposes only.
Executive Summary
This compound is a potent and selective, intravenously administered small molecule inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2). As a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1/2 represents a key therapeutic target in a variety of human cancers characterized by dysregulation of this pathway, including those with BRAF, NRAS, or KRAS mutations. Preclinical studies have demonstrated that this compound exhibits prolonged pathway inhibition and significant anti-tumor activity in various cancer models. A Phase 1 clinical trial (NCT03051035) has been conducted to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data, experimental methodologies, and the underlying mechanism of action of this compound.
Mechanism of Action: Targeting the MAPK Signaling Pathway
This compound's mechanism of action is the direct inhibition of ERK1 and ERK2, the final kinases in the RAS/RAF/MEK/ERK signaling cascade. This pathway, when activated by upstream signals, plays a crucial role in cell proliferation, differentiation, and survival. In many cancers, mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled tumor growth. By inhibiting ERK1/2, this compound blocks the phosphorylation of downstream substrates, thereby inhibiting gene transcription and protein translation that are essential for tumor cell proliferation and survival.
Figure 1: this compound's Inhibition of the MAPK Signaling Pathway. This diagram illustrates the canonical RAS/RAF/MEK/ERK pathway and the point of intervention by this compound, which directly inhibits ERK1/2.
Pharmacokinetics
Detailed quantitative pharmacokinetic data from human studies are not yet fully available in the public domain. The following information is based on the design of the Phase 1 clinical trial (NCT03051035) and qualitative descriptions from available abstracts.
Preclinical Pharmacokinetics
Preclinical studies indicated that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties that support intravenous administration and allow for intermittent dosing schedules. A key preclinical finding was the drug's extended residence time, which translates to prolonged pathway inhibition in vivo.
Clinical Pharmacokinetics (Phase 1 Trial)
The Phase 1, first-in-human trial of this compound was a multicenter, open-label, dose-escalation study in patients with advanced solid tumors. The study was designed to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).
Data Presentation:
Due to the limited public availability of the full clinical trial results, a detailed quantitative summary table cannot be provided at this time. The trial registration (NCT03051035) indicates that pharmacokinetic parameters such as maximum plasma concentration (Cmax) were secondary outcome measures. A publication by Schram et al. (ESMO Open, 2025) reports on this trial but the abstract does not contain specific PK values.
Experimental Protocols:
-
Study Design: The Phase 1 trial (NCT03051035) was a dose-escalation study with different schedules of intravenous administration of this compound.
-
Pharmacokinetic Sampling: The clinical trial protocol specified the collection of blood samples for the determination of this compound concentrations at various time points, including pre-infusion, during infusion, at the end of infusion, and at multiple time points post-infusion to characterize the pharmacokinetic profile.
-
Bioanalytical Method: The specific validated bioanalytical method used to measure this compound concentrations in plasma has not been publicly disclosed.
Figure 2: Pharmacokinetic Experimental Workflow in the Phase 1 Trial. This diagram outlines the general steps for determining the pharmacokinetic profile of this compound in the first-in-human study.
Pharmacodynamics
Pharmacodynamic assessments aim to measure the extent of target engagement and the biological effects of this compound.
Preclinical Pharmacodynamics
In preclinical xenograft models, this compound demonstrated profound suppression of ERK signaling for up to five days after a single dose. This sustained pharmacodynamic effect is consistent with its long residence time and supports the exploration of intermittent dosing regimens.
Clinical Pharmacodynamics (Phase 1 Trial)
Pharmacodynamic assessments were a component of the Phase 1 clinical trial. However, specific quantitative data on target modulation in patient samples have not been made publicly available.
Data Presentation:
A quantitative summary of pharmacodynamic data from the clinical trial is not available at this time.
Experimental Protocols:
-
Biomarker Analysis: While not explicitly detailed in publicly available documents, pharmacodynamic assessments in oncology clinical trials typically involve the analysis of biomarkers in tumor biopsies or surrogate tissues (e.g., peripheral blood mononuclear cells). For an ERK inhibitor like this compound, this would likely include measuring the levels of phosphorylated ERK (pERK) and potentially other downstream markers of the MAPK pathway.
-
Assay Methods: The specific assays used for pharmacodynamic evaluation (e.g., immunohistochemistry, Western blotting, or flow cytometry) have not been publicly disclosed.
Figure 3: General Experimental Workflow for Pharmacodynamic Assessment. This diagram illustrates a typical workflow for evaluating the pharmacodynamic effects of a targeted therapy like this compound in a clinical trial setting.
Conclusion and Future Directions
This compound is a promising investigational ERK1/2 inhibitor with a well-defined mechanism of action and encouraging preclinical activity. The completion of a Phase 1 clinical trial is a significant step in its development. While the full quantitative pharmacokinetic and pharmacodynamic data from this trial are not yet publicly available, the initial reports suggest a manageable safety profile for the intravenous formulation. Future publications and presentations from the clinical development program will be critical to fully understanding the pharmacokinetic-pharmacodynamic relationship of this compound and its potential as a novel cancer therapeutic. Researchers are encouraged to monitor for the full publication of the Phase 1 trial results for more detailed information.
Edaxeterkib: An In-Depth Technical Guide to Kinase Selectivity
Disclaimer: As of late 2025, comprehensive, publicly available kinase selectivity screening data for Edaxeterkib against a broad panel of kinases is not available. This guide will therefore provide a framework for understanding the selectivity profile of an extracellular signal-regulated kinase (ERK) inhibitor like this compound. The quantitative data presented herein is illustrative and based on typical profiles of selective ERK inhibitors. The experimental protocols and signaling pathways described are standard methodologies and representations in the field of kinase drug discovery.
Introduction to this compound and Kinase Selectivity
This compound is a potent inhibitor of extracellular signal-regulated kinase (ERK). As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK plays a central role in regulating cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers, making ERK an attractive therapeutic target.
The efficacy and safety of a kinase inhibitor are intrinsically linked to its selectivity profile. High selectivity for the intended target (on-target) over other kinases (off-target) is generally desirable to minimize adverse effects. Kinase selectivity is typically assessed by screening the compound against a large panel of kinases and determining its inhibitory concentration (IC50) or binding affinity (Ki) for each. A highly selective inhibitor will exhibit potent inhibition of its primary target(s) with significantly weaker activity against other kinases.
Illustrative Kinase Selectivity Profile of a Representative ERK Inhibitor
The following table summarizes a hypothetical kinase selectivity profile for an ERK inhibitor, demonstrating the expected potency against ERK1 and ERK2 with minimal activity against a selection of other kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ERK1 | Kinase Family |
| ERK1 (MAPK3) | 5 | 1 | CMGC |
| ERK2 (MAPK1) | 3 | 1.7 | CMGC |
| p38α (MAPK14) | >10,000 | >2000 | CMGC |
| JNK1 (MAPK8) | >10,000 | >2000 | CMGC |
| MEK1 (MAP2K1) | >10,000 | >2000 | STE |
| AKT1 | >10,000 | >2000 | AGC |
| CDK2/cyclin A | >10,000 | >2000 | CMGC |
| SRC | >10,000 | >2000 | TK |
| EGFR | >10,000 | >2000 | TK |
| VEGFR2 | >10,000 | >2000 | TK |
| Table 1: Illustrative Kinase Selectivity Profile. This table presents hypothetical IC50 values for a selective ERK inhibitor against a panel of kinases, demonstrating high potency for ERK1/2 and weak activity against other representative kinases from various families. |
Experimental Protocols for Kinase Inhibition Assays
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. A common and robust method is the radiometric kinase assay.
Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)
This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
[γ-³³P]ATP
-
Test compound (this compound) at various concentrations
-
ATP solution
-
Phosphoric acid
-
P81 phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in a suitable solvent, typically DMSO.
-
Reaction Mixture Preparation: The kinase, substrate, and kinase buffer are combined in the wells of a microtiter plate.
-
Inhibitor Addition: The serially diluted test compound is added to the reaction mixtures. A control with only the solvent (e.g., DMSO) is included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration is often set near the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by the addition of a strong acid, such as phosphoric acid.
-
Substrate Capture: The reaction mixture is transferred to a P81 phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the solvent-only control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Visualizations
This compound targets the terminal kinases in the MAPK/ERK signaling pathway. Understanding this pathway is crucial for contextualizing its mechanism of action.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, ultimately regulating gene expression and cellular responses. The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K or MEK), and a MAP kinase (MAPK or ERK).
Caption: The canonical MAPK/ERK signaling cascade.
Experimental Workflow for Kinase Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor involves several key steps, from compound handling to data analysis.
Caption: A generalized workflow for kinase inhibitor selectivity profiling.
Information regarding the downstream signaling effects of Edaxeterkib is not publicly available.
An extensive search of publicly available scientific literature and databases has yielded no specific information on the molecular target, mechanism of action, or the effects of Edaxeterkib on downstream signaling pathways.
The compound "this compound" is listed in the PubChem database, which provides details on its chemical structure and properties. However, there is no associated biological data, preclinical or clinical studies, or any information regarding its pharmacological target. Without a known molecular target, it is not possible to delineate the specific signaling cascades that may be modulated by this compound.
Therefore, the creation of an in-depth technical guide, including quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways related to this compound, cannot be fulfilled at this time due to the absence of the necessary foundational scientific information.
For researchers, scientists, and drug development professionals interested in the potential effects of a novel kinase inhibitor, a general understanding of downstream signaling pathways of common oncogenic kinases may be of interest. Key pathways frequently targeted in cancer therapy include:
-
The MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.
-
The PI3K/AKT/mTOR Pathway: Crucial for cell growth, metabolism, and survival.
-
The JAK/STAT Pathway: Involved in immune responses, cell growth, and apoptosis.
Should information regarding the molecular target of this compound become available, a detailed analysis of its impact on relevant downstream signaling pathways could be conducted. This would typically involve a series of biochemical and cellular assays to measure changes in protein phosphorylation, gene expression, and cellular phenotypes.
Presented below is a generalized representation of a hypothetical experimental workflow to investigate the downstream signaling effects of a novel kinase inhibitor.
Caption: A generalized experimental workflow for characterizing the downstream effects of a novel kinase inhibitor.
Methodological & Application
Edaxeterkib: A Tool for Interrogating the MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Edaxeterkib is a potent small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound provides a valuable tool for researchers to investigate the intricacies of MAPK signaling and to evaluate the therapeutic potential of ERK inhibition.
These application notes provide an overview of this compound, a summary of its potency against ERK kinases, and detailed protocols for its use in fundamental cancer research applications.
Data Presentation
While the specific IC50 values for this compound are not publicly available, it is described as a potent ERK inhibitor.[1] The table below presents the reported potency of several other well-characterized ERK1/2 inhibitors to provide a reference range for researchers.
| Compound | Target | IC50/Ki | Reference |
| This compound | ERK | Binned IC50 value from patent | [1] |
| Ravoxertinib (GDC-0994) | ERK1 | 6.1 nM (IC50) | [4] |
| ERK2 | 3.1 nM (IC50) | [4] | |
| Ulixertinib (BVD-523) | ERK1 | 0.3 nM (Ki) | [4] |
| ERK2 | 0.04 nM (Ki) | [4] | |
| ASN007 | ERK1/2 | 2 nM (IC50) | [4] |
| SCH772984 | ERK1 | 4 nM (IC50) | [5] |
| ERK2 | 1 nM (IC50) | [5] | |
| LY3214996 | ERK1/2 | 5 nM (IC50) | [5] |
| KO-947 | ERK1/2 | 10 nM (IC50) | [5] |
| CC-90003 | ERK1/2 | 10-20 nM (IC50) | [5] |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound in research, it is crucial to understand its point of intervention within the MAPK/ERK signaling cascade and the general workflow for assessing its biological effects.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the MAPK signaling pathway.
In Vitro Kinase Assay for ERK1/2 Inhibition
This assay directly measures the ability of this compound to inhibit the enzymatic activity of ERK1 and ERK2.
Materials:
-
Recombinant active ERK1 and ERK2 enzymes
-
Myelin Basic Protein (MBP) as a substrate
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-32P]ATP
-
ATP
-
SDS-PAGE apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant ERK1 or ERK2 enzyme, and the substrate MBP.
-
Add varying concentrations of this compound (e.g., from 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radioactive ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated MBP.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.
Western Blot Analysis of ERK Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of ERK1/2 in a cellular context.
Materials:
-
Cancer cell line with a constitutively active or growth factor-stimulatable MAPK pathway
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE apparatus and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 1, 6, or 24 hours). Include a vehicle-treated control.
-
If the pathway is not constitutively active, starve the cells of serum for several hours and then stimulate with a growth factor (e.g., EGF or FGF) for a short period (e.g., 15-30 minutes) before lysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities to determine the relative levels of phosphorylated ERK in each sample.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) in fresh medium. Include a vehicle-treated control.
-
Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Edaxeterkib in In Vivo Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Note: As of the latest search, specific in vivo preclinical data for "Edaxeterkib" in peer-reviewed literature or public databases is not available. The following application notes and protocols are presented as a detailed template. This framework is based on established methodologies for evaluating novel small molecule inhibitors in preclinical cancer models. Researchers can adapt these protocols for this compound once specific details regarding its mechanism of action and formulation are known.
Introduction to this compound
This compound is an investigational small molecule inhibitor. While the precise molecular target and mechanism of action are not yet publicly disclosed, its development is aimed at targeting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Preclinical evaluation in robust in vivo models is a critical step in characterizing its anti-tumor efficacy and safety profile prior to clinical investigation.
Hypothetical Signaling Pathway of this compound
To illustrate the potential mechanism of action, a hypothetical signaling pathway is presented below. This diagram visualizes how a kinase inhibitor like this compound might interrupt a cancer-promoting cascade.
Caption: Hypothetical MAPK/ERK signaling pathway inhibited by this compound.
Efficacy Evaluation in Xenograft Models
The following tables present a template for summarizing quantitative data from in vivo studies.
Table 1: Anti-Tumor Efficacy of this compound in a Subcutaneous Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10 mL/kg, p.o., QD | 1250 ± 150 | - | - |
| This compound | 25 mg/kg, p.o., QD | 625 ± 80 | 50 | <0.05 |
| This compound | 50 mg/kg, p.o., QD | 312 ± 50 | 75 | <0.01 |
| Positive Control | 10 mg/kg, i.p., BIW | 437 ± 65 | 65 | <0.01 |
p.o. = oral administration, QD = once daily, i.p. = intraperitoneal, BIW = twice weekly, SEM = standard error of the mean.
Table 2: Survival Analysis in an Orthotopic Metastasis Model
| Treatment Group | Dosing Regimen | Median Survival (Days) | Increase in Lifespan (%) | p-value vs. Vehicle |
| Vehicle Control | 10 mL/kg, p.o., QD | 30 | - | - |
| This compound | 50 mg/kg, p.o., QD | 45 | 50 | <0.05 |
| Positive Control | 10 mg/kg, i.p., BIW | 42 | 40 | <0.05 |
Experimental Protocols
Subcutaneous Xenograft Model Protocol
This protocol outlines the steps for establishing and evaluating the efficacy of this compound in a subcutaneous tumor model.
Workflow Diagram:
Caption: Experimental workflow for a subcutaneous xenograft study.
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., A549 for non-small cell lung cancer) in appropriate media until it reaches 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Group: Administer the vehicle solution (e.g., 0.5% methylcellulose) orally, once daily.
-
This compound Groups: Administer this compound at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg) orally, once daily.
-
Positive Control Group: Administer a standard-of-care agent relevant to the cancer model.
-
-
Data Collection: Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (typically 21-28 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for downstream analyses such as immunohistochemistry (for proliferation and apoptosis markers) and western blotting (for target engagement).
Orthotopic Metastasis Model Protocol
This protocol is designed to assess the impact of this compound on tumor growth in a more clinically relevant microenvironment and its effect on metastasis.
Methodology:
-
Cell Line: Utilize a luciferase-expressing cancer cell line (e.g., MDA-MB-231-luc for breast cancer) to enable bioluminescent imaging.
-
Implantation: Surgically implant 1 x 10⁶ cells into the mammary fat pad of female NSG mice.
-
Primary Tumor Growth Monitoring: Monitor primary tumor growth via caliper measurements and bioluminescent imaging (BLI) using an in vivo imaging system (IVIS).
-
Treatment Initiation: Once primary tumors are established (e.g., 100 mm³), begin treatment as described in the subcutaneous model protocol.
-
Metastasis Monitoring: Perform weekly or bi-weekly BLI to detect and quantify metastatic lesions in distant organs such as the lungs, liver, and bone.
-
Survival Endpoint: Monitor mice for signs of morbidity and euthanize when pre-defined endpoints are reached (e.g., significant weight loss, tumor ulceration, or development of severe metastatic burden). Record the date of euthanasia for survival analysis.
-
Tissue Collection: At necropsy, collect the primary tumor and metastatic tissues for histological and molecular analysis.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
A PK/PD study is essential to correlate drug exposure with target modulation and anti-tumor activity.
Workflow Diagram:
Edaxeterkib: A Potent Tool for Probing ERK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Edaxeterkib has emerged as a valuable tool compound for the specific and potent inhibition of Extracellular signal-regulated kinases (ERK1 and ERK2). These kinases are critical components of the mitogen-activated protein kinase (MAPK) signaling cascade, a central pathway regulating cell proliferation, differentiation, survival, and apoptosis. Dysregulation of the ERK pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate ERK signaling.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding pocket of ERK1 and ERK2, preventing their phosphorylation and subsequent activation of downstream substrates. By selectively blocking this crucial step, this compound allows for the precise dissection of ERK-dependent cellular processes.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound against its primary targets.
| Target | Assay Type | pIC50 | IC50 (nM) | Reference |
| Mitogen-activated protein kinase 1 (ERK1) | Z'-LYTE Kinase Assay | >7.3 | <50 | --INVALID-LINK-- |
| Mitogen-activated protein kinase 2 (ERK2) | To be determined | To be determined | To be determined |
Note: Further experimental data is required to determine the precise IC50 for ERK2 and to establish a comprehensive selectivity profile against a broader panel of kinases.
Signaling Pathway
The ERK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli. The diagram below illustrates the central role of ERK and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on ERK signaling.
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay Platform)
This protocol is a general guideline for determining the IC50 value of this compound against ERK1/2 using a FRET-based assay.
Experimental Workflow:
Materials:
-
ERK1 or ERK2 enzyme (recombinant)
-
Z'-LYTE™ Kinase Assay Kit (specific for Ser/Thr kinases)
-
This compound
-
ATP
-
Assay buffer
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration is 10 mM, followed by serial 3-fold dilutions.
-
Assay Plate Setup: Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a mixture of the ERK enzyme and the Z'-LYTE™ FRET peptide substrate in the assay buffer. Add 5 µL of this mixture to each well.
-
Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific ERK isoform.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Development: Add 5 µL of the Z'-LYTE™ Development Reagent to each well.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for the cleavage of the unphosphorylated peptide.
-
Fluorescence Reading: Measure the fluorescence emission at two wavelengths (e.g., 445 nm for Coumarin and 520 nm for Fluorescein) using a fluorescence plate reader.
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition for each concentration of this compound. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of ERK Phosphorylation in Cells
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of ERK in a cellular context.
Experimental Workflow:
Materials:
-
Cell line of interest (e.g., HeLa, A375)
-
Cell culture medium and supplements
-
This compound
-
Growth factor for stimulation (e.g., EGF, PMA)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) to induce ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Analysis: Quantify the band intensities and express the level of p-ERK relative to total ERK.
Cell Viability/Proliferation Assay (MTT or EdU-based)
This protocol outlines methods to assess the effect of this compound on cell viability and proliferation.
Experimental Workflow (MTT Assay):
Materials (MTT Assay):
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Note on EdU Assay: An alternative to the MTT assay is the EdU (5-ethynyl-2'-deoxyuridine) incorporation assay, which directly measures DNA synthesis and is a more direct measure of cell proliferation. The workflow involves incubating cells with EdU, followed by a click chemistry reaction to label the incorporated EdU with a fluorescent azide, and subsequent detection by fluorescence microscopy or flow cytometry.
Conclusion
This compound is a potent and valuable tool compound for researchers studying the ERK signaling pathway. The protocols provided here offer a starting point for characterizing its inhibitory activity and cellular effects. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions. Further investigation into the selectivity profile of this compound will provide a more complete understanding of its utility as a specific ERK inhibitor.
Application Notes and Protocols: Western Blot Analysis of p-ERK Inhibition by Edaxeterkib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaxeterkib is a potent and selective inhibitor of the extracellular signal-regulated kinases (ERK1 and ERK2). The mitogen-activated protein kinase (MAPK) signaling pathway, of which ERK is a critical component, is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[1][2][3][4] this compound exerts its anticancer effects by blocking the phosphorylation of ERK, thereby inhibiting downstream signaling events that promote cell proliferation, differentiation, and survival.[1][3][4] This document provides a detailed protocol for assessing the inhibitory effect of this compound on ERK phosphorylation (p-ERK) in cancer cell lines using Western blot analysis.
Target Audience: This protocol is intended for researchers, scientists, and professionals in the field of drug development who are investigating the cellular effects of ERK inhibitors like this compound.
Signaling Pathway and Inhibitor Action
The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes.[2][3] Upon activation by upstream signals, MEK1/2 phosphorylates ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to its activation.[5] Activated p-ERK then phosphorylates numerous downstream substrates, including transcription factors, which drive cellular responses. This compound directly inhibits the kinase activity of ERK, preventing the phosphorylation of its downstream targets.
Experimental Protocol: Western Blot for p-ERK and Total ERK
This protocol outlines the steps for treating cancer cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in p-ERK levels relative to total ERK.
Materials and Reagents
Cell Culture and Treatment
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Cancer Cell Line (e.g., HCT-116, H1299) | ATCC | CCL-247, CRL-5803 |
| Growth Medium (e.g., DMEM, RPMI-1640) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | MedChemExpress | HY-101467 |
| Dimethyl Sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 |
Protein Extraction and Quantification
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726, P0044 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
SDS-PAGE and Western Blotting
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| 4-12% Bis-Tris Gels | Invitrogen | NP0321BOX |
| PVDF Transfer Membranes | Millipore | IPVH00010 |
| Transfer Buffer (20% Methanol) | Bio-Rad | 1610734 |
| Tris-Buffered Saline with Tween 20 (TBST) | Bio-Rad | 1706435 |
| Bovine Serum Albumin (BSA), Fraction V | Sigma-Aldrich | A7906 |
| Non-fat Dry Milk | Bio-Rad | 1706404 |
| Primary Antibody: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | 4370 |
| Primary Antibody: p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 4695 |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | 7074 |
| Chemiluminescent Substrate (ECL) | Thermo Fisher | 32106 |
Experimental Workflow
Detailed Protocol
1. Cell Seeding and Culture a. Culture cancer cells (e.g., HCT-116, H1299) in the recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin. b. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. c. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
2. This compound Treatment a. Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. b. On the day of treatment, dilute the this compound stock solution in growth medium to the desired final concentrations. A concentration range of 10 nM to 1 µM is a good starting point for dose-response experiments. c. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. d. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle. e. Incubate the cells for a predetermined time. A time course of 2, 6, and 24 hours is recommended to determine the optimal treatment duration.
3. Cell Lysis and Protein Extraction a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysates on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
4. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.
5. SDS-PAGE a. Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) into the wells of a 4-12% Bis-Tris gel. c. Include a pre-stained protein ladder to monitor protein separation. d. Run the gel at 120-150 V until the dye front reaches the bottom.
6. Protein Transfer (Blotting) a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Perform the transfer at 100 V for 1-2 hours or according to the manufacturer's protocol. c. After transfer, briefly wash the membrane with TBST.
7. Immunoblotting a. Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3] b. Primary Antibody Incubation (p-ERK): Incubate the membrane with the anti-phospho-ERK1/2 antibody diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle agitation.[3][6][7] c. Washing: Wash the membrane three times for 5-10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit IgG antibody diluted 1:5000-1:10,000 in 5% non-fat dry milk/TBST for 1 hour at room temperature.[8] e. Washing: Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Imaging a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
9. Stripping and Re-probing for Total ERK a. To normalize p-ERK levels, the same membrane should be probed for total ERK. b. Stripping: Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[8] c. Washing: Wash the membrane thoroughly with TBST. d. Blocking: Repeat the blocking step with 5% non-fat dry milk in TBST for 1 hour. e. Primary Antibody Incubation (Total ERK): Incubate the membrane with the anti-total ERK1/2 antibody diluted 1:1000 in 5% non-fat dry milk/TBST overnight at 4°C. f. Repeat the washing, secondary antibody incubation, and detection steps as described above.
10. Data Analysis a. Quantify the band intensities for p-ERK and total ERK using densitometry software (e.g., ImageJ). b. Normalize the p-ERK signal to the total ERK signal for each sample. c. Plot the normalized p-ERK levels against the concentration of this compound to determine the dose-dependent inhibition.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Densitometric Analysis of p-ERK Inhibition by this compound
| Treatment | This compound Conc. | p-ERK Intensity | Total ERK Intensity | Normalized p-ERK/Total ERK Ratio | % Inhibition vs. Control |
| Vehicle Control | 0 µM (DMSO) | Value | Value | Value | 0% |
| This compound | 10 nM | Value | Value | Value | Value |
| This compound | 50 nM | Value | Value | Value | Value |
| This compound | 100 nM | Value | Value | Value | Value |
| This compound | 500 nM | Value | Value | Value | Value |
| This compound | 1 µM | Value | Value | Value | Value |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody, insufficient protein load, inefficient transfer. | Use fresh antibody, increase protein amount, check transfer efficiency with Ponceau S stain. |
| High Background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time, optimize antibody dilution, increase wash duration and volume. |
| Non-specific Bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody, ensure protease inhibitors are fresh and used at the correct concentration. |
| Inconsistent Loading | Inaccurate protein quantification, pipetting errors. | Re-quantify protein samples, use a reliable loading control (e.g., GAPDH, β-actin) in addition to total ERK. |
By following this detailed protocol, researchers can effectively and reliably assess the inhibitory activity of this compound on the ERK signaling pathway, providing valuable insights into its mechanism of action and potential as a cancer therapeutic.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. stratech.co.uk [stratech.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Edaxeterkib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaxeterkib is a potent and selective small-molecule inhibitor of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The ERK pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, and differentiation.[2][3] By targeting ERK, this compound represents a promising therapeutic strategy for cancers with aberrant MAPK signaling.
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays: the MTT and CellTiter-Glo® assays. Additionally, we present a summary of representative data and visualizations of the relevant signaling pathway and experimental workflows.
Data Presentation
The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.[4] IC50 values are crucial for comparing the potency of a compound across different cell lines and for guiding dose selection in further preclinical studies.
Below is a table summarizing representative IC50 values for this compound in various cancer cell lines. Please note that these values are illustrative and can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Representative IC50 (nM) |
| A375 | Melanoma | MTT | 72 | 50 |
| SK-MEL-28 | Melanoma | CellTiter-Glo® | 72 | 75 |
| HT-29 | Colon Cancer | MTT | 72 | 120 |
| HCT116 | Colon Cancer | CellTiter-Glo® | 72 | 95 |
| A549 | Lung Cancer | MTT | 72 | 200 |
| NCI-H358 | Lung Cancer | CellTiter-Glo® | 72 | 150 |
Signaling Pathway
This compound targets the MAPK/ERK signaling pathway. This pathway is a cascade of proteins that transduces signals from cell surface receptors to the DNA in the nucleus. The diagram below illustrates the canonical RAS-RAF-MEK-ERK pathway and the point of inhibition by this compound.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The general workflow for assessing the effect of this compound on cell viability is outlined below. This process involves cell culture, treatment with the compound, and subsequent measurement of cell viability using a chosen assay.
References
Application Notes and Protocols for Edaxeterkib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Edaxeterkib, a potent ERK kinase inhibitor, in a research and drug development setting. This document outlines the solubility and stability of this compound in common cell culture media, provides detailed protocols for its preparation and use in cell-based assays, and includes diagrams of its signaling pathway and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that regulates fundamental cellular processes including proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a frequent event in many human cancers, making ERK1/2 highly attractive targets for therapeutic intervention. This compound's ability to selectively inhibit ERK1/2 allows for the investigation of the biological consequences of blocking this pathway and for the preclinical evaluation of its potential as an anti-cancer agent.
Solubility of this compound
The solubility of this compound is a critical factor for its effective use in in vitro experiments. Based on the general characteristics of small molecule ERK inhibitors, the solubility of this compound in common laboratory solvents is summarized below. It is highly recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Recommendations and Notes |
| DMSO | ≥10 mM | Recommended as the primary solvent for creating concentrated stock solutions.[1] |
| Ethanol | Sparingly Soluble / Insoluble | Not recommended for the preparation of stock solutions. |
| Water | Insoluble | This compound is not soluble in aqueous solutions.[1] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Insoluble at High Concentrations | Direct dissolution in culture media is not advised. Working solutions should be prepared by diluting a DMSO stock solution.[1] |
Stability of this compound in Culture Media
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Equilibrate the this compound powder and anhydrous DMSO to room temperature.
-
Calculate the required amount of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound (469.54 g/mol ).
-
Carefully weigh the this compound powder and add the calculated volume of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C for 10-15 minutes can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solutions in Culture Media
This protocol details the dilution of the DMSO stock solution into cell culture medium to prepare the final working concentrations.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations.
-
Example for a 1 µM final concentration: Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium. This results in a final DMSO concentration of 0.01%.
-
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
It is recommended to use the freshly prepared working solution immediately for cell treatment.
Protocol 3: General Cell-Based Assay for ERK Inhibition
This protocol provides a general workflow for treating cells with this compound and assessing the inhibition of ERK signaling via Western blotting.
Materials:
-
Adherent cancer cell line of interest
-
Complete growth medium
-
This compound working solutions
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to 70-80% confluency.
-
Cell Treatment: Remove the culture medium and replace it with the freshly prepared this compound working solutions or a vehicle control (culture medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 1, 4, 24, or 48 hours).
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK and total ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK and compare the treated samples to the vehicle control.
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for the use of this compound in cell culture.
References
Application Notes and Protocols for Immunohistochemical Analysis of Edaxeterkib Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edaxeterkib is a potent and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular signaling pathways that regulate inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3][4][5] The kinase activity of RIPK1 is implicated in the pathogenesis of a range of inflammatory and neurodegenerative diseases.[1][2][3] this compound's mechanism of action involves the inhibition of RIPK1 kinase activity, thereby blocking downstream signaling events that lead to inflammation and cell death.
Target engagement biomarkers are crucial tools in drug development to confirm that a therapeutic agent is interacting with its intended molecular target in the relevant tissue.[6] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify target engagement directly within the tissue microenvironment. This application note provides a detailed protocol for assessing the target engagement of this compound by measuring the phosphorylation status of RIPK1 in formalin-fixed, paraffin-embedded (FFPE) tissue samples. Phosphorylation of RIPK1 at specific sites, such as Ser166, is a key indicator of its activation.[1] By comparing the levels of phosphorylated RIPK1 (pRIPK1) in tissues from subjects treated with this compound to those from untreated or vehicle-treated subjects, a direct measure of the drug's inhibitory activity can be obtained.
Signaling Pathway of RIPK1
RIPK1 is a key signaling node that integrates signals from various receptors, including tumor necrosis factor receptor 1 (TNFR1).[1][5] Upon ligand binding, RIPK1 is recruited to the receptor complex and can initiate distinct downstream pathways. Its scaffold function can lead to the activation of NF-κB, a transcription factor that promotes cell survival and inflammation.[1][7] Alternatively, the kinase activity of RIPK1 can trigger two forms of programmed cell death: apoptosis, through interaction with FADD and Caspase-8, or necroptosis, by forming a complex with RIPK3 and MLKL when caspase-8 is inhibited.[1][8][9] this compound is designed to inhibit this kinase activity, thereby preventing RIPK1-mediated cell death and inflammation.
References
- 1. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 6. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
Troubleshooting & Optimization
Edaxeterkib off-target effects in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edaxeterkib. The following resources are designed to help address specific issues that may be encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
Currently, publicly available information does not specify the primary biological target of this compound. As with any novel small molecule inhibitor, it is crucial to experimentally validate its on-target and off-target effects in your specific cell system.
Q2: I am observing a phenotype in my cell culture experiments that is inconsistent with the expected on-target effect. What could be the cause?
Inconsistent or unexpected phenotypic results can arise from off-target effects of the compound. It is also possible that the compound is unstable in your cell culture medium or that there are issues with the experimental setup. A systematic troubleshooting approach is recommended to identify the source of the discrepancy.
Q3: How can I determine if the observed effects of this compound are due to off-target interactions?
Several experimental strategies can help distinguish between on-target and off-target effects. These include performing dose-response curve analysis, using a structurally unrelated inhibitor for the same target (if known), and employing target engagement assays. For a more comprehensive analysis, proteome-wide approaches like chemical proteomics or thermal shift assays can be utilized.[1]
Q4: What are some common off-target effects observed with kinase inhibitors in cell culture?
Off-target effects of kinase inhibitors can manifest in various ways, including unexpected changes in cell morphology, proliferation rates, or the activation state of unintended signaling pathways. For instance, some Bruton's tyrosine kinase (BTK) inhibitors have been shown to have off-target effects on other kinases like EGFR, leading to skin toxicities, or ITK, which can impair the function of immune cells.[2][3][4]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Changes
You are observing a significant decrease in cell viability or a change in proliferation rate that is not anticipated based on the presumed target of this compound.
Troubleshooting Steps:
-
Confirm Compound Integrity and Concentration:
-
Verify the identity and purity of your this compound stock.
-
Prepare fresh dilutions from a new stock solution to rule out degradation.
-
Confirm the final concentration in your assay.
-
-
Perform a Dose-Response Analysis:
-
Treat cells with a wide range of this compound concentrations to determine the EC50/IC50 for the observed phenotype.
-
Compare this with the known or expected potency for the intended target. A significant discrepancy may suggest an off-target effect.
-
-
Use Control Compounds:
-
Include a positive control (a known inhibitor of the target) and a negative control (a structurally similar but inactive compound, if available).
-
If another inhibitor with a different chemical scaffold targeting the same protein elicits the same phenotype, it strengthens the evidence for an on-target effect.[1]
-
-
Assess General Cellular Toxicity:
-
Use a secondary, independent assay to measure cytotoxicity (e.g., LDH release assay alongside a metabolic assay like MTT).
-
Hypothetical Data Summary:
| Cell Line | This compound IC50 (Viability) | Positive Control IC50 (Viability) | On-Target Activity (Biochemical Assay) |
| Cell Line A | 1 µM | 1.2 µM | 0.8 µM |
| Cell Line B | 15 µM | 1.0 µM | 0.9 µM |
In this hypothetical example, the discrepancy in IC50 values for Cell Line B suggests a potential off-target effect or lack of on-target dependency for viability.
Issue 2: Alterations in an Unrelated Signaling Pathway
Western blot analysis reveals phosphorylation changes in a signaling pathway that is not the intended target of this compound.
Troubleshooting Steps:
-
Validate Antibody Specificity:
-
Ensure the antibodies used for western blotting are specific for their intended targets and phosphorylation sites.
-
-
Kinome-Wide Profiling:
-
Consider performing a kinome-wide scan to identify other kinases that this compound may be inhibiting. This can be done through commercial services that screen the compound against a large panel of kinases.[5]
-
-
Chemical Proteomics:
-
Utilize techniques like affinity-based chemical proteomics to pull down the direct binding partners of this compound from cell lysates.
-
Experimental Protocol: Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Plate and treat cells with this compound at various concentrations and time points. Include vehicle-treated and positive control wells.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total proteins of the pathway of interest.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Methodologies for Off-Target Identification
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[1]
Detailed Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control.
-
Heating: Harvest the cells, lyse them, and aliquot the lysate into separate tubes. Heat the aliquots at a range of different temperatures.
-
Separation: Centrifuge the heated samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the soluble proteins by western blot or mass spectrometry to determine the melting curve of the target protein in the presence and absence of this compound.
Kinobeads Assay for Off-Target Profiling
This method uses immobilized, broad-spectrum kinase inhibitors (Kinobeads) to capture a large portion of the cellular kinome. By comparing the kinases that bind to the beads in the presence and absence of a free inhibitor like this compound, one can identify its targets.[1]
Detailed Methodology:
-
Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.
-
Compound Incubation: Incubate the lysate with a range of concentrations of this compound.
-
Affinity Purification: Add the Kinobeads to the lysate and incubate to allow for the binding of kinases not inhibited by this compound.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured kinases.
-
Analysis: Identify and quantify the eluted kinases using mass spectrometry.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for the Kinobeads assay.
References
Edaxeterkib Clinical Trial Discontinuation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the discontinuation of the clinical trial for Edaxeterkib (also known as KO-947). The content is structured to address specific questions that may arise during experimental planning and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound (KO-947) clinical trial?
The Phase 1 clinical trial for this compound (NCT03051035), a first-in-human study in patients with advanced solid tumors, was terminated prior to the planned cohort expansion. The primary reason for the discontinuation of treatment for all 61 enrolled patients was disease progression.[1] The best overall response observed in the trial was stable disease, indicating a lack of significant anti-tumor efficacy at the doses and schedules tested.[1][2]
Q2: What was the investigational drug this compound and its intended mechanism of action?
This compound (KO-947) is a potent and selective small molecule inhibitor of ERK1/2 kinases.[3] These kinases are the final node in the MAPK signaling pathway, which is frequently dysregulated in over 30% of human cancers, including those with BRAF, NRAS, or KRAS mutations. By inhibiting ERK1/2, this compound was designed to block this key cancer-driving pathway. Preclinical studies showed that KO-947 had a prolonged residence time and pathway inhibition in vitro and in vivo.
Q3: Were there any significant safety concerns with this compound in the clinical trial?
While the trial was ultimately halted due to lack of efficacy, this compound demonstrated a generally tolerable safety profile. The most common treatment-related adverse events were blurred vision.[1] Notably, the intravenous administration of KO-947 resulted in minimal gastrointestinal toxicity compared to oral formulations of other ERK inhibitors.[1][2]
Troubleshooting Guide
Problem: My research involves targeting the MAPK pathway, and I was considering an ERK inhibitor. How should the this compound results influence my experimental design?
Solution: The this compound trial results highlight a critical challenge in targeting the ERK pathway: achieving sufficient therapeutic efficacy without dose-limiting toxicities. While this compound was generally well-tolerated, it did not produce the desired anti-tumor responses. When designing your experiments, consider the following:
-
Alternative Dosing Strategies: The this compound trial explored multiple dosing schedules.[1] Your experimental design could investigate novel dosing regimens, such as intermittent or combination therapies, to enhance the therapeutic window.
-
Biomarker-Driven Patient Selection: Preclinical data suggested that tumors with 11q13 amplification might be more sensitive to KO-947.[2] Although this did not translate to significant clinical responses in the terminated trial, it underscores the importance of identifying and validating predictive biomarkers to enrich for patient populations more likely to respond to ERK inhibition.
-
Combination Therapies: The lack of single-agent efficacy with this compound suggests that combination approaches may be more effective. Consider combining your ERK inhibitor with agents that target parallel or upstream/downstream pathways to overcome resistance mechanisms.
Quantitative Data Summary
The following table summarizes key quantitative data from the terminated Phase 1 clinical trial of this compound (NCT03051035).
| Parameter | Value | Source |
| Number of Patients Enrolled | 61 | [1] |
| Reason for Treatment Discontinuation | Disease Progression (for all patients) | [1] |
| Best Overall Response | Stable Disease | [1][2] |
| Maximum Tolerated Dose (Schedule 1) | 3.6 mg/kg | [1] |
| Maximum Administered Dose (Schedule 2) | 9.6 mg/kg | [1] |
| Maximum Administered Dose (Schedule 3) | 11.3 mg/kg | [1] |
| Common Treatment-Related Adverse Event | Blurred Vision | [1] |
Experimental Protocols
Methodology for the Phase 1 First-in-Human Trial of this compound (KO-947) (NCT03051035)
This was a multicenter, open-label, dose-escalation study to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of intravenously administered this compound in patients with advanced solid tumors.
-
Patient Population: Patients with locally advanced, unresectable, or metastatic non-hematological malignancies who had progressed on standard therapies.
-
Dosing and Administration: this compound was administered intravenously. The trial evaluated three different dosing schedules:
-
Schedule 1: Once weekly (0.45-5.4 mg/kg with a 1- to 2-hour infusion).
-
Schedule 2: Once weekly (4.8-9.6 mg/kg with a 4-hour infusion).
-
Schedule 3: On days 1, 4, and 8 of a 21-day cycle (3.6-11.3 mg/kg with a 4-hour infusion).[1]
-
-
Primary Objectives:
-
To determine the MTD and/or RP2D of this compound.
-
To evaluate the safety and tolerability of this compound.
-
-
Secondary Objectives:
-
To characterize the pharmacokinetic profile of this compound.
-
To obtain preliminary evidence of anti-tumor activity.
-
-
Outcome Measures:
-
Safety: Monitored through the incidence and severity of adverse events (AEs), graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Efficacy: Assessed by tumor response using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Visualizations
Caption: Intended mechanism of action of this compound in the MAPK signaling pathway.
Caption: Logical workflow leading to the discontinuation of the this compound clinical trial.
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kura Oncology Granted U.S. Patent for Clinical-Stage ERK Inhibitor, KO-947 | Kura Oncology, Inc. [ir.kuraoncology.com]
Technical Support Center: Overcoming Edaxeterkib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with Edaxeterkib (also known as BMS-777607).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (BMS-777607) is a potent, ATP-competitive multi-kinase inhibitor. Its primary targets include the MET, AXL, and RON receptor tyrosine kinases (RTKs), which are members of the TAM (Tyro3, Axl, Mer) family.[1] It also exhibits strong inhibitory activity against Aurora Kinase B.[2]
Q2: What are the known mechanisms of resistance to this compound?
Several mechanisms can contribute to reduced sensitivity or acquired resistance to this compound:
-
Induction of Polyploidy: A significant off-target effect of this compound is the inhibition of Aurora Kinase B, which can disrupt bipolar spindle formation during mitosis. This leads to the formation of polyploid cells, which have been shown to be resistant to various cytotoxic chemotherapy agents.[2]
-
On-Target MET Mutations: Acquired secondary mutations in the MET kinase domain, such as at positions D1228 and Y1230, can confer resistance to type I MET inhibitors.[3]
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibitory effects of this compound. This can include the upregulation or amplification of other RTKs like EGFR or HER2, or mutations in downstream signaling molecules like KRAS.[4][5]
-
AXL Overexpression: Increased expression of AXL is a known mechanism of acquired resistance to various targeted therapies. AXL can form dimers with other receptors, such as EGFR, to sustain pro-survival signaling even in the presence of an inhibitor.[6][7]
Q3: My cells are showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
If you observe reduced sensitivity to this compound in your cell-based assays, consider the following initial steps:
-
Confirm Drug Potency: Ensure the this compound stock solution is correctly prepared and has not degraded. We recommend preparing fresh dilutions for each experiment.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Assess Target Expression: Use Western blotting to confirm the expression levels of the primary targets (MET, AXL, RON) in your cell line.
-
Evaluate Target Phosphorylation: Inhibit the cells with this compound and perform a Western blot to check for the phosphorylation status of the target kinases and key downstream effectors like AKT and ERK. A lack of inhibition may suggest a resistance mechanism.
Troubleshooting Guides
Issue 1: Cells Develop Resistance to this compound After an Initial Response
This is a common scenario in cancer therapy and can be investigated through a series of experiments to identify the underlying resistance mechanism.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating acquired resistance to this compound.
Potential Solutions:
-
If polyploidy is detected: This resistance is mediated by Aurora Kinase B inhibition.[2] Consider that these cells may also be resistant to other cytotoxic agents.
-
If a MET mutation is found: The resistance is likely on-target. Consider switching to a type II MET inhibitor.[3]
-
If a bypass pathway is activated: A combination therapy approach is warranted. For example, if EGFR is activated, combine this compound with an EGFR inhibitor.
-
If AXL is overexpressed: This can mediate resistance through dimerization with other RTKs.[6] Combination with an EGFR inhibitor or other relevant RTK inhibitor may be effective.
Issue 2: Intrinsic Resistance to this compound in a New Cell Line
If a cell line shows no initial response to this compound, it may have intrinsic resistance.
Possible Causes and Solutions:
| Possible Cause | Suggested Experiment | Potential Solution |
| Low or absent target expression | Western blot for total MET, AXL, and RON protein. | Select a different cell line with higher target expression. |
| Pre-existing bypass pathways | Perform a phospho-RTK array to identify constitutively active alternative kinases. Sequence key downstream genes like KRAS and BRAF. | If a bypass pathway is identified, consider a combination therapy approach from the outset. |
| High expression of anti-apoptotic proteins | Western blot for BCL2 expression. | High BCL2 expression can mediate resistance to Aurora Kinase B inhibitors.[8] Consider combining this compound with a BCL2 inhibitor like venetoclax. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (BMS-777607)
| Target | IC50 (nM) | Assay Type | Reference |
| c-Met | 3.9 | Kinase Assay | [1] |
| AXL | 1.1 | Kinase Assay | [1] |
| RON | 1.8 | Kinase Assay | [1] |
| Tyro3 | 4.3 | Kinase Assay | [1] |
| c-Met Autophosphorylation | < 1 | Cell-based Assay (PC-3, DU145) | [1] |
| c-Met Autophosphorylation | 20 | Cell-based Assay (GTL-16) | [1] |
Signaling Pathways
This compound Target Pathways and a Key Resistance Mechanism
Caption: this compound inhibits MET, AXL, RON, and Aurora B pathways. AXL-EGFR dimerization is a potential resistance mechanism.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound (BMS-777607)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot for Phospho-Kinase Analysis
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of its targets and downstream signaling proteins.
-
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AXL, anti-total-AXL, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
-
3. Flow Cytometry for Cell Cycle and Ploidy Analysis
This protocol is used to investigate if this compound treatment induces polyploidy.
-
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for 48-72 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution. Look for cell populations with >4N DNA content as an indicator of polyploidy.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acquired Resistance Mechanism for MET Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to MET inhibition in MET-dependent NSCLC and therapeutic activity after switching from type I to type II MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer - Duan - Translational Lung Cancer Research [tlcr.amegroups.org]
Technical Support Center: Edaxeterkib Preclinical Toxicity and Side Effects
Important Notice: Comprehensive searches for "Edaxeterkib" did not yield any specific preclinical toxicity or side effect data. The information presented below is a generalized framework for assessing preclinical toxicity for a novel therapeutic agent, based on standard practices in drug development. This content is for illustrative purposes and should be adapted once specific data for this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target and off-target toxicities of this compound based on its mechanism of action?
A1: As specific data for this compound is not publicly available, a theoretical framework must be applied. The expected toxicities would be hypothesized based on the molecular target of this compound. For instance, if this compound inhibits a kinase involved in a critical physiological signaling pathway, on-target toxicities might manifest in tissues with high expression or reliance on that kinase. Off-target toxicities would be predicted based on the kinase selectivity profile of this compound and could involve a range of organ systems.
Q2: Which preclinical species are most appropriate for evaluating the toxicity of this compound?
A2: The selection of appropriate preclinical species is contingent on identifying species in which this compound demonstrates similar pharmacology (e.g., target binding and inhibition) to humans. Typically, one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or non-human primate) species are required for regulatory submissions. The choice would be further guided by metabolic profiling to ensure that the metabolite profiles in the selected species are comparable to those in humans.
Q3: What are the typical dose-limiting toxicities observed with kinase inhibitors in preclinical models?
A3: Dose-limiting toxicities for kinase inhibitors in preclinical studies often include gastrointestinal issues (diarrhea, vomiting), hematological effects (neutropenia, thrombocytopenia), hepatotoxicity (elevated liver enzymes), and dermatological reactions (rash). The specific toxicities depend on the kinase being targeted and the off-target activity of the inhibitor.
Troubleshooting Guides
Issue 1: High inter-animal variability in toxicity readouts.
-
Possible Cause: Inconsistent drug formulation or administration, underlying health issues in the animal colony, or genetic variability within the animal strain.
-
Troubleshooting Steps:
-
Verify the stability and homogeneity of the this compound formulation.
-
Ensure precise and consistent administration techniques (e.g., gavage, intravenous injection).
-
Perform a health screen of the animal colony to rule out underlying infections.
-
Consider using a more genetically homogenous animal strain if variability persists.
-
Issue 2: Unexpected animal mortality at predicted sub-toxic doses.
-
Possible Cause: Rapid absorption leading to high peak plasma concentrations (Cmax), formulation issues leading to precipitation and embolism (for IV administration), or an unpredicted and severe off-target toxicity.
-
Troubleshooting Steps:
-
Conduct a preliminary pharmacokinetic (PK) study to determine the Cmax and overall exposure.
-
Analyze the formulation for any signs of precipitation or instability.
-
Perform a thorough necropsy and histopathological analysis of all major organs to identify the cause of death.
-
Quantitative Data Summary
No quantitative data for this compound is currently available. The following tables are placeholders to illustrate how such data would be presented.
Table 1: Single-Dose Toxicity of this compound in Rodents (Example)
| Species | Strain | Route of Administration | MTD (mg/kg) | Target Organs of Toxicity |
| Mouse | CD-1 | Oral (PO) | Data N/A | Data N/A |
| Rat | Sprague-Dawley | Intravenous (IV) | Data N/A | Data N/A |
| MTD: Maximum Tolerated Dose |
Table 2: Repeat-Dose Toxicity Findings for this compound in Non-Rodents (Example)
| Species | Duration | Route | NOAEL (mg/kg/day) | Key Findings |
| Dog (Beagle) | 14-Day | Oral (PO) | Data N/A | Data N/A |
| Cynomolgus Monkey | 28-Day | Intravenous (IV) | Data N/A | Data N/A |
| NOAEL: No Observed Adverse Effect Level |
Experimental Protocols
Protocol 1: General Procedure for a 14-Day Repeat-Dose Toxicity Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Group Allocation: Animals are randomized into vehicle control and multiple this compound dose groups (typically low, mid, and high dose). An additional recovery group may be included.
-
Drug Administration: this compound is administered daily for 14 consecutive days via the intended clinical route (e.g., oral gavage).
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weights and food consumption are recorded regularly.
-
Clinical Pathology: Blood samples are collected at specified time points for hematology and clinical chemistry analysis.
-
Terminal Procedures: At the end of the 14-day period, animals are euthanized. A full necropsy is performed, and selected organs are weighed.
-
Histopathology: A comprehensive panel of tissues from all animals is collected, preserved, processed, and examined microscopically by a veterinary pathologist.
Visualizations
Hypothetical Signaling Pathway and Experimental Workflow
As no specific signaling pathway for this compound is known, a generic kinase inhibitor pathway and a standard preclinical toxicology workflow are depicted below.
Caption: Hypothetical signaling pathway for this compound.
Caption: Standard preclinical toxicology assessment workflow.
Technical Support Center: Optimizing Edaxeterkib Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Edaxeterkib in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Extracellular Signal-Regulated Kinase (ERK) 1 and 2. ERK1/2 are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers and other diseases. This pathway plays a crucial role in cell proliferation, differentiation, survival, and migration. This compound exerts its effect by binding to and inhibiting the kinase activity of ERK1/2, thereby blocking the phosphorylation of its downstream substrates and inhibiting the propagation of oncogenic signals.
Figure 1: Simplified MAPK/ERK signaling pathway and the point of inhibition by this compound.
Q2: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM)[1]. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can affect the compound's stability. Store the stock solutions at -20°C or -80°C for long-term storage. When preparing working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your system. Generally, a starting point for a dose-response curve could range from low nanomolar to high micromolar concentrations. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the inhibitor in a specific cell line.
Data Presentation: this compound IC50 Values
The following table provides hypothetical IC50 values for this compound in various cancer cell lines to illustrate how to present such data. Note: These are example values. Researchers should experimentally determine the IC50 for their specific cell lines of interest.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |
| MCF-7 | Breast Cancer | 150 | 72 |
| MDA-MB-231 | Breast Cancer | 250 | 72 |
| A549 | Lung Cancer | 300 | 72 |
| HCT116 | Colon Cancer | 100 | 72 |
| HT-29 | Colon Cancer | 450 | 72 |
| A375 | Melanoma | 80 | 72 |
| SK-MEL-28 | Melanoma | 200 | 72 |
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
Possible Cause:
-
High final concentration: The concentration of this compound in the final culture medium may exceed its solubility limit in aqueous solutions.
-
High DMSO concentration: While used for initial solubilization, high concentrations of DMSO in the final medium can sometimes cause compounds to precipitate when diluted.
-
Interaction with media components: Certain components in the cell culture medium might interact with this compound, leading to precipitation.
Solution:
-
Optimize working concentration: Perform a solubility test of this compound in your specific cell culture medium before treating cells.
-
Serial dilutions: Prepare working concentrations by performing serial dilutions of the DMSO stock solution in culture medium. Avoid adding a small volume of highly concentrated stock directly to a large volume of medium.
-
Vortexing/Warming: After diluting the stock solution, gently vortex the medium or warm it to 37°C to aid dissolution.
-
Lower DMSO percentage: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
Issue 2: High Variability in Cell Viability Assay Results
Possible Cause:
-
Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Edge effects: Wells on the periphery of the plate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Incomplete dissolution of this compound: If the compound is not fully dissolved, its effective concentration will vary between wells.
Solution:
-
Proper cell seeding: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.
-
Minimize edge effects: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.
-
Ensure complete dissolution: Follow the recommendations for preparing working solutions to ensure this compound is fully dissolved.
Issue 3: No or Weak Inhibition of ERK Phosphorylation in Western Blot
Possible Cause:
-
Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit ERK phosphorylation in your cell line.
-
Short treatment duration: The incubation time with this compound may not be sufficient to observe a significant decrease in p-ERK levels.
-
High basal ERK activity: Some cell lines have very high basal levels of ERK activation, requiring higher concentrations or longer treatment times for inhibition.
-
Technical issues with Western Blot: Problems with antibody quality, protein transfer, or detection reagents.
Solution:
-
Dose-response and time-course experiments: Perform experiments with a range of this compound concentrations and treatment durations to identify the optimal conditions.
-
Positive and negative controls: Include appropriate controls, such as a vehicle-treated control (DMSO) and a positive control for ERK activation (e.g., growth factor stimulation), to validate the assay.
-
Optimize Western Blot protocol: Ensure the use of high-quality phospho-specific and total ERK antibodies, efficient protein transfer, and appropriate blocking and washing steps.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Figure 2: Workflow for a typical MTT-based cell viability assay.
Western Blot for ERK Phosphorylation
This protocol provides a general framework for assessing the effect of this compound on ERK phosphorylation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well or 10 cm cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Figure 3: General workflow for Western Blot analysis of ERK phosphorylation.
In Vitro Kinase Assay
This is a generalized protocol to measure the direct inhibitory effect of this compound on ERK2 kinase activity.
Materials:
-
Recombinant active ERK2 enzyme
-
Kinase assay buffer
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution of ERK2 and MBP in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the this compound dilutions. Add the ERK2/MBP mixture to initiate the pre-incubation.
-
Start Reaction: Add ATP to each well to start the kinase reaction. Include no-enzyme and no-inhibitor controls.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using a detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Figure 4: Workflow for an in vitro ERK2 kinase assay.
References
Edaxeterkib experimental variability and reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with experimental variability and reproducibility when working with Edaxeterkib, a potent extracellular signal-regulated kinase (ERK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. By inhibiting ERK, this compound can block downstream signaling events that are crucial for cell proliferation, differentiation, and survival, making it a subject of interest in cancer research.[1][2]
Q2: I am observing inconsistent IC50 values for this compound in my cell proliferation assays. What are the potential causes?
A2: Variability in IC50 values is a common issue in cell-based assays and can arise from several factors:
-
Cell Line Specificity: Different cancer cell lines can exhibit varying sensitivity to this compound due to their unique genetic makeup and signaling pathway dependencies.
-
Cell Density: The number of cells seeded per well can significantly impact the calculated IC50 value. It is crucial to maintain consistent cell seeding densities across experiments.
-
Assay-Specific Parameters: The choice of cell proliferation assay (e.g., MTT, EdU) and variations in incubation times or reagent concentrations can lead to different IC50 readouts.
-
Compound Stability and Handling: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment.
Q3: My Western blot results for phosphorylated ERK (p-ERK) are not showing the expected inhibition after this compound treatment. What should I check?
A3: Several factors can contribute to a lack of p-ERK inhibition in a Western blot experiment:
-
Suboptimal Inhibitor Concentration or Treatment Time: The concentration of this compound or the duration of treatment may not be sufficient to inhibit ERK phosphorylation in your specific cell line. A dose-response and time-course experiment is recommended.
-
Cellular Context: The basal level of ERK activation in your cell line might be low. Consider stimulating the cells with a growth factor (e.g., EGF) to induce a robust p-ERK signal before inhibitor treatment.
-
Technical Issues with Western Blotting: Problems with sample preparation (e.g., inadequate phosphatase inhibitors), antibody quality, or transfer efficiency can all lead to unreliable results.
Q4: Are there known off-target effects of this compound that could influence my experimental outcomes?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a possibility with any kinase inhibitor. If you observe unexpected phenotypes, consider performing a broader kinase profiling assay to assess the selectivity of this compound under your experimental conditions.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability/Proliferation Assay Results
| Issue | Potential Cause | Recommended Action |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Use a cell counter to ensure precise and consistent cell numbers for each experiment. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Variation in compound preparation. | Prepare fresh stock solutions and serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Differences in assay incubation times. | Strictly adhere to the same incubation times for both drug treatment and the final assay readout (e.g., MTT or EdU incorporation). | |
| No significant effect on cell viability at expected concentrations | Low sensitivity of the cell line. | Confirm that your cell line has a constitutively active or inducible MAPK pathway. Consider testing this compound in a panel of different cancer cell lines to identify a more sensitive model. |
| Incorrect assay choice for the cell line. | Some cell lines are not well-suited for certain viability assays (e.g., low metabolic activity affecting MTT results). Try an alternative method like a direct cell counting assay or an EdU incorporation assay. | |
| Unexpected increase in cell proliferation at certain concentrations | Off-target effects or paradoxical pathway activation. | Perform a Western blot to confirm ERK inhibition at the concentrations showing increased proliferation. Consider using a second, structurally different ERK inhibitor to see if the effect is reproducible. |
Guide 2: Unreliable Western Blot Results for p-ERK Inhibition
| Issue | Potential Cause | Recommended Action |
| Weak or no p-ERK signal in the positive control | Insufficient stimulation of the MAPK pathway. | Optimize the concentration and duration of the growth factor (e.g., EGF, FGF) stimulation to achieve a robust and reproducible p-ERK signal. |
| Inefficient protein extraction or sample degradation. | Use a lysis buffer containing fresh phosphatase and protease inhibitors. Keep samples on ice at all times and process them quickly. | |
| No decrease in p-ERK levels with this compound treatment | Inadequate inhibitor concentration or treatment time. | Perform a dose-response experiment with a range of this compound concentrations. Also, conduct a time-course experiment to determine the optimal pre-treatment duration. |
| Highly active upstream signaling. | The signaling flux through the MAPK pathway in your cell line might be too high to be completely blocked by the tested concentrations of this compound. Try co-treatment with an upstream inhibitor (e.g., a MEK inhibitor) to assess synergistic effects. | |
| High background or non-specific bands | Poor antibody quality or incorrect antibody dilution. | Use a well-validated p-ERK antibody from a reputable supplier. Optimize the primary and secondary antibody concentrations. |
| Inappropriate blocking buffer. | For phospho-protein detection, BSA is often preferred over milk as a blocking agent to reduce background from phosphoproteins in milk. |
Quantitative Data Summary
The following table summarizes representative IC50 values for this compound in various cancer cell lines as reported in patent literature. These values should be used as a reference, and it is recommended to determine the IC50 experimentally for your specific cell line and assay conditions.
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | < 100 |
| COLO 205 | Colorectal Cancer | < 100 |
| HCT116 | Colorectal Cancer | < 100 |
| MIA PaCa-2 | Pancreatic Cancer | < 100 |
Data extracted from patent WO2020046966A1. The exact IC50 values are proprietary and presented here as a range.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (EdU Incorporation)
This protocol outlines a general procedure for assessing the effect of this compound on cell proliferation using the 5-ethynyl-2'-deoxyuridine (EdU) incorporation method.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
EdU labeling solution
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
EdU Labeling: Add EdU labeling solution to each well and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).
-
Fixation and Permeabilization: Fix the cells with fixation solution, followed by permeabilization to allow entry of the detection reagents.
-
Click Reaction: Add the click chemistry reaction cocktail to each well and incubate to fluorescently label the incorporated EdU.
-
Nuclear Staining: Stain the cell nuclei with a counterstain like DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-positive) to determine the effect of this compound on cell proliferation.
Protocol 2: Western Blot for p-ERK Inhibition
This protocol provides a standard method for evaluating the effect of this compound on the phosphorylation status of ERK1/2.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free medium (for starvation)
-
This compound
-
Growth factor (e.g., EGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Starvation: Grow cells to 70-80% confluency. Serum-starve the cells for 4-24 hours to reduce basal p-ERK levels.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 5-15 minutes to induce ERK phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each sample.
Visualizations
References
Technical Support Center: Interpreting Unexpected Results with Edaxeterkib
Disclaimer: Information regarding the specific molecular target and mechanism of action for "Edaxeterkib" is not publicly available. Therefore, this technical support guide has been generated assuming a hypothetical mechanism of action where this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following troubleshooting advice, protocols, and diagrams are based on common experimental outcomes and challenges associated with EGFR inhibitors.
General Information
Product: this compound
Assumed Mechanism of Action: this compound is a potent and selective ATP-competitive tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). By binding to the kinase domain of EGFR, this compound is designed to block downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting cell proliferation and promoting apoptosis in EGFR-dependent cancer cells.[1][2][3]
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: We are not observing the expected decrease in cell viability in our EGFR-mutant cancer cell line after this compound treatment. What could be the cause?
Answer:
Several factors could contribute to a lack of response to this compound in a typically sensitive cell line. These can be broadly categorized into issues with the experimental setup, inherent resistance of the cell line, or acquired resistance mechanisms.
Initial Troubleshooting Steps:
-
Confirm Compound Activity: Ensure the this compound stock solution is prepared correctly and has not degraded. We recommend preparing fresh dilutions for each experiment.
-
Verify Cell Line Identity: Confirm the identity of your cell line via STR profiling to rule out contamination or misidentification.
-
Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
If the issue persists, consider the possibility of underlying resistance mechanisms.
Potential Mechanisms of Resistance:
-
Secondary Mutations in EGFR: The presence of a secondary mutation, such as T790M, can confer resistance to first and second-generation EGFR inhibitors.[4][5][6]
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways, such as c-Met or HER2, can compensate for EGFR inhibition and maintain downstream signaling.[7]
-
Downstream Pathway Alterations: Mutations in components downstream of EGFR, such as KRAS or PIK3CA, can render the cells independent of EGFR signaling for survival and proliferation.
Data Presentation: Hypothetical IC50 Values for this compound
| Cell Line | EGFR Mutation Status | Other Relevant Mutations | Hypothetical IC50 (nM) |
| HCC827 | exon19del | None | 10 |
| PC-9 | exon19del | None | 15 |
| H1975 | L858R, T790M | None | >1000 |
| A549 | Wild-Type | KRAS G12S | >5000 |
| H358 | Wild-Type | KRAS G12C | >5000 |
Experimental Protocols: Cell Viability Assay
Protocol: MTT Assay for Cell Viability [8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Question 2: We observe inconsistent or no inhibition of EGFR phosphorylation in our Western blot analysis after this compound treatment. How can we troubleshoot this?
Answer:
Detecting changes in protein phosphorylation can be challenging due to the transient nature of these modifications and technical variability in Western blotting.
Key Troubleshooting Points:
-
Sample Preparation: It is crucial to work quickly and keep samples cold to minimize the activity of endogenous phosphatases. Always include phosphatase inhibitors in your lysis buffer.[10][11]
-
Positive Control: Use a known positive control, such as cells stimulated with EGF, to ensure that the EGFR pathway is active and that your antibodies are working correctly.
-
Antibody Selection: Use a high-quality, validated phospho-specific antibody. It is also essential to probe for total EGFR as a loading control to confirm that the lack of a phospho-signal is not due to a lack of protein.[12][13]
-
Blocking Buffers: Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains casein, a phosphoprotein that can increase background. Use Bovine Serum Albumin (BSA) or other non-protein-based blocking buffers instead.[13]
-
Wash Buffers: Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) for wash steps, as the phosphate in PBS can interfere with the binding of some phospho-specific antibodies.[12]
Experimental Protocols: Western Blot for Phospho-EGFR
Protocol: Western Blot Analysis of EGFR Phosphorylation [12][13]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR as a loading control.
Question 3: We are concerned about potential off-target effects of this compound. How can we assess the selectivity of the compound?
Answer:
Assessing the selectivity of a kinase inhibitor is a critical step in understanding its biological effects and potential toxicities. A common approach is to perform a kinase profiling assay.
Data Presentation: Hypothetical Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
| EGFR | 98% |
| HER2 | 45% |
| HER4 | 30% |
| SRC | 15% |
| ABL1 | 5% |
| c-Met | 8% |
Experimental Protocols: Kinase Profiling Assay
Protocol: In Vitro Kinase Profiling Assay
-
Assay Setup: This is typically performed as a fee-for-service by specialized companies. The assay involves a panel of purified recombinant kinases.
-
Compound Incubation: this compound is incubated with each kinase in the presence of ATP and a specific substrate.
-
Activity Measurement: The activity of each kinase is measured, often by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (³³P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition of each kinase by this compound is calculated relative to a vehicle control. The results are often presented as a selectivity tree or a table as shown above.
Visualizations
Caption: Hypothetical signaling pathway of EGFR targeted by this compound.
Caption: Experimental workflow for troubleshooting unexpected cell viability results.
Caption: Logical troubleshooting guide for unexpected results with this compound.
References
- 1. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to EGFR Tyrosine Kinase Inhibitors and Therapeutic Approaches: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas | European Respiratory Society [publications.ersnet.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Edaxeterkib degradation and storage issues
Disclaimer: Publicly available data on the specific degradation pathways, long-term stability, and optimal storage conditions for Edaxeterkib is limited. This guide is based on general best practices for handling complex heterocyclic organic molecules, such as pyrazolo[4,5-g]quinazolin-7-one derivatives, and should be supplemented with in-house stability studies for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For solid, powdered this compound, long-term storage at -20°C in a tightly sealed container, protected from light and moisture, is recommended to minimize degradation. For solutions, storage at -80°C is advisable. Avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in common laboratory solvents?
A2: The stability of this compound in solution is solvent-dependent. While specific data is unavailable, similar compounds often exhibit limited stability in protic solvents (e.g., methanol, ethanol) over extended periods. For short-term use, aprotic solvents like DMSO or DMF are generally preferred. It is crucial to prepare solutions fresh and use them promptly. For storage, aliquoting and freezing at -80°C is recommended.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, a pyrazolo[4,5-g]quinazolin-7-one derivative, potential degradation pathways for this compound may include:
-
Hydrolysis: The lactam ring in the quinazolinone core and the methoxy group on the pyrimidine ring may be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The piperidine and benzyl moieties could be susceptible to oxidation. Exposure to air and light can accelerate oxidative degradation.
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to UV and visible light, leading to the formation of degradation products.
Q4: I am observing unexpected results in my cell-based assays with this compound. Could degradation be a factor?
A4: Yes, degradation of this compound can lead to a loss of potency and the formation of byproducts with altered or off-target activities, resulting in inconsistent experimental outcomes. It is recommended to use freshly prepared solutions or aliquots that have been stored properly at -80°C. A quick purity check of your stock solution via HPLC can help rule out degradation issues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Compound Activity | Degradation of this compound in stock solution or working solution. | - Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store stock solutions at -80°C and working solutions on ice for the duration of the experiment.- Perform a purity analysis (e.g., HPLC-UV) of the stock solution. |
| Inconsistent Results Between Experiments | Inconsistent handling and storage of the compound. | - Standardize the protocol for solution preparation, storage, and handling.- Ensure all users are following the same storage and handling procedures.- Use a fresh aliquot for each experiment. |
| Appearance of Unexpected Peaks in Analytical Assays (e.g., HPLC, LC-MS) | Formation of degradation products. | - Store the compound as a solid at -20°C or lower, protected from light.- Prepare solutions immediately before use.- If storing solutions, use aprotic solvents (e.g., anhydrous DMSO) and store at -80°C.- Consider performing forced degradation studies to identify potential degradation products. |
| Precipitation of Compound in Aqueous Buffer | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and keeps the compound in solution.- Prepare the final dilution in your aqueous buffer immediately before use.- Sonication may help to dissolve the compound, but be mindful of potential heat-induced degradation. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Preparation:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protecting tubes.
-
Store the aliquots at -80°C for long-term storage.
-
For daily use, a working aliquot can be stored at -20°C for a limited time (stability should be verified). Avoid repeated freeze-thaw cycles.
-
Protocol 2: General Workflow for Assessing this compound Stability
This protocol outlines a general workflow for conducting a preliminary stability assessment of this compound in a specific solvent.
Caption: Workflow for Preliminary Stability Assessment of this compound.
Signaling Pathways and Logical Relationships
Hypothetical Signaling Pathway Inhibition by this compound
The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor. This is a generalized representation and may not reflect the actual biological activity of this compound.
Caption: Hypothetical Inhibition of a Kinase Signaling Pathway by this compound.
Troubleshooting Logic for Inconsistent Experimental Results
This diagram provides a logical workflow for troubleshooting inconsistent results that may be related to this compound stability.
Caption: Troubleshooting Flowchart for this compound Stability Issues.
Troubleshooting Edaxeterkib insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the insolubility of Edaxeterkib in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound is a poorly soluble compound in aqueous solutions.[1] While specific quantitative data can vary based on the exact buffer composition and pH, the solubility is generally expected to be low (< 1 mg/mL).[1] For most in vitro experiments, it is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[2][4][5]
Q3: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous experimental medium. What should I do?
A3: This indicates that the solubility of this compound in your final aqueous medium has been exceeded. Please refer to the Troubleshooting Guide for Compound Precipitation below for a step-by-step approach to resolving this issue.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming can sometimes aid in the dissolution of compounds. However, the thermal stability of this compound should be considered. Prolonged exposure to high temperatures may lead to degradation. If you choose to warm the solution, do so gently (e.g., 37°C water bath) and for a short period. It is crucial to cool the solution to room temperature before use to check for any precipitation.
Q5: Are there any alternative solvents to DMSO for preparing the stock solution?
A5: While DMSO is the most common choice, other organic solvents like ethanol or N,N-dimethylformamide (DMF) could potentially be used. However, the compatibility of these solvents with your specific experimental system must be verified. For most biological applications, DMSO is preferred due to its relatively low toxicity at the low final concentrations typically used.
Troubleshooting Guides
Guide 1: Preparing a Clear, High-Concentration Stock Solution in DMSO
Issue: Difficulty in dissolving this compound powder in DMSO to prepare a stock solution.
| Troubleshooting Step | Detailed Instructions |
| 1. Verify DMSO Quality | Ensure you are using anhydrous, high-purity DMSO (molecular biology grade is recommended).[3] Water content in DMSO can reduce its solvating power for hydrophobic compounds. |
| 2. Gentle Warming | Gently warm the vial containing this compound and DMSO in a water bath at 30-37°C for 5-10 minutes. |
| 3. Vortexing/Sonication | After warming, vortex the solution vigorously for 1-2 minutes. If the compound is still not fully dissolved, sonicate the solution in a bath sonicator for 5-10 minutes. |
| 4. Check for Saturation | If the compound still does not dissolve, it is possible you are attempting to prepare a stock solution above its saturation point in DMSO. Try preparing a more dilute stock solution (e.g., reduce the target concentration by 25-50%). |
Guide 2: Addressing Compound Precipitation Upon Dilution in Aqueous Media
Issue: this compound precipitates out of solution when the DMSO stock is diluted into an aqueous buffer (e.g., PBS, cell culture media).
| Troubleshooting Step | Detailed Instructions |
| 1. Reduce Final Concentration | The most common reason for precipitation is exceeding the solubility limit in the final aqueous medium. Try performing a serial dilution to a lower final working concentration. |
| 2. Use a Co-solvent or Surfactant | For in vivo or some in vitro applications, the use of co-solvents or surfactants may be necessary.[1] Consider pre-mixing the DMSO stock with a small amount of a biocompatible surfactant like Tween® 80 or a co-solvent like PEG300 before final dilution.[1] |
| 3. pH Adjustment | The solubility of ionizable compounds can be pH-dependent. Although this compound's structure suggests it is a weak base, experimentally determining its solubility at different pH values may reveal an optimal range for your experiments. |
| 4. Rapid Mixing | When diluting the DMSO stock, add it to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation. |
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Solvents
Note: The following values are illustrative for a typical poorly soluble kinase inhibitor and are provided as a reference. Actual solubility should be determined experimentally.
| Solvent | Temperature (°C) | Estimated Solubility (mg/mL) | Notes |
| Water | 25 | < 0.1 | Practically insoluble. |
| PBS (pH 7.4) | 25 | < 0.1 | Very slightly soluble. |
| DMSO | 25 | ≥ 50 | Highly soluble.[1] |
| Ethanol | 25 | ~ 5 | Moderately soluble. |
| PEG400 | 25 | ~ 10 | Soluble.[1] |
Table 2: Common Excipients for Formulating Poorly Soluble Compounds
| Excipient Type | Example | Typical Concentration Range | Mechanism of Action |
| Co-solvent | PEG300, PEG400 | 10-40% | Increases the polarity of the solvent mixture.[1] |
| Surfactant | Tween® 80, Polysorbate 80 | 0.1-5% | Forms micelles that encapsulate the hydrophobic drug.[1] |
| Suspending Agent | Carboxymethyl cellulose (CMC) | 0.2-0.5% | Increases viscosity to prevent settling of particles.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 469.55 g/mol )
-
Anhydrous, molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 469.55 g/mol * 1000 mg/g = 4.6955 mg
-
-
Weigh out 4.70 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
-
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
-
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
In the 96-well plate, add 198 µL of the aqueous buffer to each well.
-
Add 2 µL of each DMSO stock dilution to the corresponding wells in the aqueous buffer, resulting in a 1:100 dilution (final DMSO concentration of 1%). This will create a range of final this compound concentrations.
-
Mix the plate gently for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at 620 nm.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit under these conditions.
-
Visualizations
Caption: Simplified MAPK/ERK signaling pathway showing the inhibitory action of this compound on ERK.
Caption: Experimental workflow for determining the kinetic solubility of this compound.
Caption: Troubleshooting decision tree for this compound insolubility issues.
References
Validation & Comparative
A Tale of Two Kinase Inhibitors: Unraveling the Efficacy of Ulixertinib While Edaxeterkib Remains in the Shadows
A comprehensive review of available data highlights the extensive clinical and preclinical evaluation of Ulixertinib as a potent ERK1/2 inhibitor. In stark contrast, a thorough investigation reveals a significant lack of scientific literature or publicly available data on the efficacy and mechanism of action of Edaxeterkib, precluding a direct comparative analysis.
For researchers and drug development professionals, the rigorous evaluation of therapeutic candidates is paramount. This guide endeavors to provide an objective comparison of this compound and Ulixertinib. However, the current landscape of available scientific information presents a one-sided narrative. While Ulixertinib has been the subject of numerous studies, providing a wealth of data on its efficacy and mechanism, this compound remains an enigmatic entity with no discernible preclinical or clinical data to inform a meaningful comparison.
Ulixertinib: A Deep Dive into a Well-Characterized ERK1/2 Inhibitor
Ulixertinib (also known as BVD-523) is a reversible, ATP-competitive inhibitor of both extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1] These kinases are the terminal nodes of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade often found to be dysregulated in a variety of cancers.[2][3] By inhibiting ERK1/2, Ulixertinib effectively blocks downstream signaling, leading to the suppression of tumor cell proliferation and survival.[1]
Preclinical Efficacy of Ulixertinib
In preclinical studies, Ulixertinib has demonstrated significant antitumor activity across a range of cancer models. In vitro, it has been shown to reduce proliferation and induce apoptosis in cell lines with BRAF and RAS mutations.[4] Notably, Ulixertinib has also shown efficacy in models of acquired resistance to upstream MAPK pathway inhibitors (e.g., BRAF and MEK inhibitors).[2][3]
In vivo xenograft studies have further substantiated these findings, with Ulixertinib demonstrating dose-dependent tumor growth inhibition and even regression in models of melanoma, colorectal cancer, and pancreatic cancer.[3][4] For instance, in a BRAFV600E-mutant melanoma xenograft model, Ulixertinib treatment resulted in significant tumor growth inhibition.[3]
Clinical Efficacy of Ulixertinib
Ulixertinib has been evaluated in multiple clinical trials, demonstrating a manageable safety profile and evidence of clinical activity in patients with advanced solid tumors harboring MAPK pathway mutations.[2][5] A Phase I dose-escalation and expansion study (NCT01781429) established a recommended Phase II dose and showed partial responses in patients with NRAS-mutant, BRAF V600-mutant, and non-V600 BRAF-mutant solid tumors.[2][5]
Further clinical investigations are ongoing to explore the efficacy of Ulixertinib as a monotherapy and in combination with other targeted agents in various cancer types, including pediatric low-grade gliomas and other MAPK-driven malignancies.[6][7][8][9]
| Preclinical Efficacy of Ulixertinib | |
| Model System | Key Findings |
| BRAF/RAS-mutant cell lines | Reduced cell proliferation, enhanced caspase activity.[4] |
| BRAF/MEK inhibitor-resistant models | Demonstrated antitumor activity.[2][3] |
| BRAFV600E melanoma xenografts | Significant tumor growth inhibition.[3] |
| KRASG12C pancreatic cancer xenografts | Dose-dependent antitumor activity.[3] |
| Clinical Efficacy of Ulixertinib (Phase I, NCT01781429) | |
| Patient Population | Patients with advanced solid tumors with MAPK pathway mutations.[2][5] |
| Key Outcomes | Partial responses observed in 14% of evaluable patients in the dose expansion phase.[2][5] |
| Tumor Types with Responses | NRAS-mutant, BRAF V600-mutant, and non-V600 BRAF-mutant solid tumors.[2][5] |
This compound: A Molecule Shrouded in Mystery
Despite extensive searches of scientific databases, clinical trial registries, and patent literature, no substantive information on the biological activity, mechanism of action, or efficacy of this compound could be found. Publicly available information is limited to its chemical structure and identifiers in chemical databases. This profound lack of data makes it impossible to conduct any form of comparison with Ulixertinib.
Signaling Pathway and Experimental Workflow
The mechanism of action of Ulixertinib centers on its direct inhibition of ERK1 and ERK2, the final kinases in the MAPK signaling cascade. The following diagram illustrates this pathway and the point of intervention for Ulixertinib.
A typical experimental workflow to assess the efficacy of a kinase inhibitor like Ulixertinib would involve a multi-step process, starting with in vitro assays and progressing to in vivo and clinical studies.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of Ulixertinib can be found in the supplementary materials of the cited publications. A general outline of the methodologies used is provided below.
Cell Proliferation Assays: Cancer cell lines with known MAPK pathway mutations are seeded in microplates and treated with varying concentrations of Ulixertinib. Cell viability is typically assessed after a set incubation period (e.g., 72 hours) using commercially available reagents such as CellTiter-Glo®.
Western Blot Analysis: To confirm the on-target effect of Ulixertinib, cells are treated with the compound for a specified duration. Cell lysates are then prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK to assess the inhibition of ERK signaling.
In Vivo Xenograft Studies: Human cancer cell lines are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. Ulixertinib is typically administered orally at various dose levels, and tumor volume and body weight are measured regularly to assess efficacy and toxicity.
Conclusion
The available scientific evidence provides a robust characterization of Ulixertinib as a promising ERK1/2 inhibitor with demonstrated preclinical and clinical activity in MAPK-driven cancers. In contrast, the complete absence of any publicly available data on the efficacy, mechanism of action, or clinical development of this compound renders a comparative analysis impossible. For researchers and clinicians in the field of oncology drug development, Ulixertinib represents a well-defined therapeutic agent with a clear mechanism and a growing body of clinical evidence. The scientific community awaits any future disclosures that may shed light on the potential of this compound.
References
- 1. Ulixertinib | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Portico [access.portico.org]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomed-valley.com [biomed-valley.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Facebook [cancer.gov]
A Comparative Analysis of ERK1/2 Inhibitors in BRAF Mutant Melanoma: A Review of Ravoxertinib
An Important Note on "Edaxeterkib": Extensive searches of publicly available scientific literature and databases have yielded no information on a compound named "this compound" in the context of BRAF mutant melanoma or any other therapeutic area. A PubChem entry exists for a molecule with this name, but no associated biological or clinical data is available. Consequently, a direct comparison between this compound and Ravoxertinib is not possible at this time. This guide will therefore provide a comprehensive overview of Ravoxertinib, a well-documented ERK1/2 inhibitor, for researchers, scientists, and drug development professionals.
Introduction to Targeted Therapy in BRAF Mutant Melanoma
The discovery of activating mutations in the BRAF gene, present in approximately 50% of cutaneous melanomas, has revolutionized the treatment landscape for this disease. These mutations, most commonly the V600E substitution, lead to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, driving uncontrolled cell proliferation and survival. The development of BRAF inhibitors (BRAFi) and MEK inhibitors (MEKi) has significantly improved outcomes for patients with BRAF-mutant melanoma. However, the efficacy of these targeted therapies is often limited by the development of acquired resistance, frequently driven by the reactivation of the MAPK pathway downstream of BRAF and MEK, at the level of ERK1/2. This has spurred the development of ERK1/2 inhibitors as a strategy to overcome resistance and enhance therapeutic responses.
Ravoxertinib (GDC-0994): A Profile of a Selective ERK1/2 Inhibitor
Ravoxertinib (also known as GDC-0994) is an orally bioavailable and highly selective small-molecule inhibitor of ERK1 and ERK2. By targeting the final kinase in the MAPK cascade, Ravoxertinib offers a potential therapeutic advantage in tumors with BRAF mutations, including those that have developed resistance to upstream inhibitors.
Mechanism of Action
Ravoxertinib is an ATP-competitive inhibitor of ERK1 and ERK2.[1] By binding to the active conformation of these kinases, it prevents the phosphorylation of numerous downstream substrates that are critical for cell growth, proliferation, and survival.[1] A key downstream target of ERK1/2 is p90 ribosomal S6 kinase (RSK), which is also inhibited by Ravoxertinib.[1]
Preclinical Data for Ravoxertinib in BRAF Mutant Melanoma
A substantial body of preclinical evidence supports the activity of Ravoxertinib in BRAF-mutant melanoma models.
Biochemical and Cellular Activity
The inhibitory potency of Ravoxertinib has been characterized in biochemical and cellular assays.
| Parameter | Value | Reference |
| ERK1 IC50 (biochemical) | 1.1 nM | [1] |
| ERK2 IC50 (biochemical) | 0.3 nM | [1] |
| p90RSK IC50 (cellular) | 12 nM | [1] |
| A375 (BRAF V600E) p-RSK IC50 | 0.14 µM | [2] |
IC50: Half-maximal inhibitory concentration
In Vitro Efficacy in BRAF Mutant Melanoma Cell Lines
Studies have demonstrated that Ravoxertinib effectively inhibits the growth and survival of BRAF-mutant melanoma cell lines.
| Cell Line | BRAF Status | Effect of Ravoxertinib | Reference |
| A375 | V600E | Sharply inhibited cell proliferation and colony formation; induced G1 phase cell-cycle arrest. | [3][4] |
| KHM-5M | V600E | Nearly complete abolishment of growth in xenograft models. | [4] |
| BRAFi/MEKi-resistant lines | V600E | Reduced cell growth; enhanced apoptosis and growth inhibition when combined with BRAFi/MEKi. | [5] |
In Vivo Efficacy in Xenograft Models
Ravoxertinib has demonstrated significant single-agent activity in animal models of BRAF-mutant melanoma.
| Xenograft Model | Treatment | Outcome | Reference |
| KHM-5M (BRAF mutant) | Ravoxertinib (25 mg/kg, daily) | Nearly completely abolished tumor growth. | [4][5] |
| BRAF-mutant human xenografts | Oral dosing of Ravoxertinib | Significant single-agent activity. | [1] |
Clinical Data for Ravoxertinib
Ravoxertinib has been evaluated in a Phase I clinical trial in patients with locally advanced or metastatic solid tumors.
| Trial Identifier | Phase | Status | Conditions | Key Findings/Observations |
| NCT01875705 | I | Completed | Solid Tumors | Acceptable safety and pharmacodynamic profile. |
| NCT02457793 | I | Completed | Non-Small Cell Lung Cancer, Metastatic Colorectal Cancer, Melanoma | Partial responses observed in 2 patients with BRAF mutation-positive metastatic colorectal cancer.[4] |
Experimental Protocols
Detailed experimental protocols are often proprietary or vary between laboratories. However, based on the published literature, the following outlines the general methodologies used to evaluate Ravoxertinib.
Cell Viability Assay (e.g., MTS or SRB Assay)
-
Cell Seeding: Plate BRAF mutant melanoma cells (e.g., A375) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Ravoxertinib or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay: Add the viability reagent (e.g., MTS or SRB) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Phospho-ERK and Phospho-RSK
-
Cell Lysis: Treat cells with Ravoxertinib for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK, total ERK, phospho-RSK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of BRAF mutant melanoma cells into the flank of immunodeficient mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size.
-
Randomization: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer Ravoxertinib (e.g., 25 mg/kg) or vehicle control orally on a specified schedule (e.g., daily).[4][5]
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume limit or study duration).
-
Analysis: Compare the tumor growth curves between the treatment and control groups to assess efficacy.
Conclusion
Ravoxertinib is a potent and selective ERK1/2 inhibitor with demonstrated preclinical and early clinical activity in the context of BRAF-mutant cancers. By targeting the terminal kinase in the MAPK pathway, it holds promise for overcoming resistance to BRAF and MEK inhibitors in melanoma. Further clinical investigation is warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other targeted agents. The lack of publicly available data on "this compound" precludes its inclusion in this comparative guide. Researchers are encouraged to consult peer-reviewed literature and clinical trial databases for the most current information on emerging therapeutic agents.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating On-Target Effects of Kinase Inhibitors: A Comparative Guide for RIPK1 Inhibitors
For researchers, scientists, and drug development professionals, validating the on-target effects of a kinase inhibitor is a critical step in preclinical development. This guide provides a comparative framework for assessing the on-target effects of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, a class of drugs with therapeutic potential in a range of inflammatory and neurodegenerative diseases. While specific data on Edaxeterkib, an ERK inhibitor, is not extensively available in the public domain, this guide uses the well-characterized RIPK1 inhibitors—Necrostatin-1 and GSK2982772—as exemplars to illustrate the key experimental approaches and data presentation required for a thorough on-target validation.
Introduction to RIPK1 Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a crucial role in regulating cellular necroptosis, a form of programmed cell death, and inflammation.[1][2] Its kinase activity is essential for the formation of the necrosome, a protein complex that executes necroptosis.[1] Dysregulation of RIPK1 activity has been implicated in various diseases, making it an attractive therapeutic target. This guide focuses on comparing two prominent RIPK1 inhibitors: Necrostatin-1, a widely used tool compound, and GSK2982772, a clinical-stage inhibitor.
Comparative Analysis of On-Target Effects
The on-target effects of kinase inhibitors are typically validated through a combination of biochemical and cellular assays. These assays are designed to demonstrate direct binding to the target, inhibition of its catalytic activity, and engagement with the target in a cellular context.
Biochemical Assays
Biochemical assays utilize purified enzymes and substrates to quantify the inhibitory activity of a compound in a cell-free system.
| Parameter | Necrostatin-1 | GSK2982772 | References |
| Binding Affinity (Kd) | Not widely reported | Not widely reported | |
| IC50 (Inhibition of RIPK1 kinase activity) | ~182 nM | Potent inhibitor (specific IC50 values vary across studies) | [3] |
| Mechanism of Inhibition | Allosteric inhibitor, binds to a hydrophobic pocket locking RIPK1 in an inactive conformation.[1] | Allosteric inhibitor, binds to a pocket adjacent to the ATP-binding site.[4] |
Cellular Assays
Cellular assays are essential to confirm that the inhibitor can access and engage its target within a living cell and elicit the desired biological response.
| Assay | Necrostatin-1 | GSK2982772 | References |
| Inhibition of Necroptosis (EC50) | ~490 nM in Jurkat cells | Potent inhibitor (specific EC50 values vary across studies) | [2][3] |
| Target Engagement (CETSA) | Demonstrates target engagement | Demonstrates target engagement in human whole blood | [5][6] |
| Inhibition of RIPK1 Autophosphorylation | Inhibits autophosphorylation | Inhibits autophosphorylation | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the validation of RIPK1 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., Necrostatin-1 or GSK2982772) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The signal is measured using a luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement in a cellular environment. It is based on the principle that a ligand-bound protein is more resistant to thermal denaturation.[5][6]
Protocol:
-
Cell Treatment: Treat intact cells (e.g., HT-29 or PBMCs) with the test inhibitor or vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.
-
Protein Quantification: Quantify the amount of soluble RIPK1 in the supernatant using a detection method such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble RIPK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the validation of on-target effects.
Caption: Simplified RIPK1 signaling pathway leading to necroptosis.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 5. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Edaxeterkib and MEK Inhibitors in Oncology Research
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of Edaxeterkib, a potent ERK inhibitor, and approved MEK inhibitors. This analysis is based on available preclinical data for MEK inhibitors and representative ERK inhibitors, as specific quantitative data for this compound is not publicly available.
The RAS/RAF/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a frequent driver of tumorigenesis in various cancers, making it a prime target for therapeutic intervention. This guide offers a comparative analysis of two key strategies for inhibiting this pathway: targeting MEK (Mitogen-activated protein kinase kinase) and targeting ERK (Extracellular signal-regulated kinase), with a focus on the ERK inhibitor this compound and several approved MEK inhibitors.
Mechanism of Action: Targeting Different Nodes in the MAPK Cascade
MEK and ERK are sequential kinases in the MAPK pathway. MEK inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2, preventing their phosphorylation and activation of ERK. In contrast, ERK inhibitors, such as this compound, target the terminal kinase in the cascade, directly preventing the phosphorylation of its numerous downstream substrates that are critical for cell proliferation and survival.
The differential targeting of MEK versus ERK has important implications. Inhibition of MEK can lead to a feedback reactivation of RAF, which may limit the efficacy of MEK inhibitors in some contexts. Targeting ERK, which is downstream of this feedback loop, may offer a strategy to overcome this resistance mechanism.
digraph "MAPK_Pathway_Inhibition" {
graph [fontname = "Arial",
rankdir="TB",
splines=ortho];
node [shape=box,
style="rounded,filled",
fontname = "Arial",
fontsize = 10];
edge [arrowhead=normal,
color="#5F6368"];
// Nodes
RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"];
RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"];
RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"];
MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"];
ERK [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", fillcolor="#F1F3F4", fontcolor="#202124"];
MEKi [label="MEK Inhibitors\n(e.g., Trametinib,\nCobimetinib)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ERKi [label="ERK Inhibitors\n(e.g., this compound)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
RTK -> RAS;
RAS -> RAF;
RAF -> MEK;
MEK -> ERK;
ERK -> Proliferation;
// Inhibition Edges
MEKi -> MEK [arrowhead=tee, color="#4285F4", style=dashed, penwidth=2];
ERKi -> ERK [arrowhead=tee, color="#34A853", style=dashed, penwidth=2];
// Feedback Loop
ERK -> RAF [label="Feedback\nInhibition", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#EA4335", fontsize=8];
}
Figure 2: Workflow for an In Vitro Kinase Assay using ADP-Glo™.
Protocol:
-
Reaction Setup: In a 384-well plate, add 5 µL of the test compound (this compound or MEK inhibitor) at various concentrations.
-
Kinase Reaction: Add 5 µL of a solution containing the purified kinase (MEK or ERK) and its specific substrate. Initiate the reaction by adding 5 µL of ATP solution. Incubate for 1 hour at room temperature.[1]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2][3]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin.[2][3]
-
Signal Generation: Incubate for 30-60 minutes at room temperature to allow for the generation of a luminescent signal.[2][3]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor (this compound or MEK inhibitor) and a vehicle control (DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7][5] The absorbance is directly proportional to the number of viable cells.
Western Blot for MAPK Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to confirm the on-target effect of the inhibitors.
Figure 3: General Workflow for Western Blot Analysis of p-ERK.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK) overnight at 4°C.[10][11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][10]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Conclusion
While this compound is identified as a potent ERK inhibitor, the current lack of publicly available quantitative data precludes a direct and detailed performance comparison with established MEK inhibitors. The provided data on other ERK inhibitors suggests that targeting this downstream node of the MAPK pathway is a viable and potent anti-cancer strategy. The choice between a MEK and an ERK inhibitor for a specific research or therapeutic application will depend on the specific cancer type, its underlying genetic mutations, and the potential for resistance mechanisms. The experimental protocols detailed in this guide provide a framework for conducting further comparative studies to elucidate the relative merits of these two important classes of targeted therapies.
References
- 1. carnabio.com [carnabio.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. promega.com [promega.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
- 6. broadpharm.com [broadpharm.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Validating Biomarkers for Edaxeterkib Sensitivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Edaxeterkib, a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, with alternative RIPK1 inhibitors. It includes supporting experimental data, detailed methodologies for biomarker validation, and visual representations of key biological pathways and workflows to facilitate informed decision-making in drug development and translational research.
This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical signaling protein involved in inflammation and regulated cell death pathways, including necroptosis and apoptosis.[1] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[2][3] This guide explores potential biomarkers for predicting sensitivity to this compound and other RIPK1 inhibitors, offering a framework for their validation.
Comparative Analysis of RIPK1 Inhibitors
While specific clinical trial data for this compound remains limited in the public domain, a comparative analysis with other RIPK1 inhibitors in clinical development provides valuable context for its potential therapeutic application.
| Drug | Target | Development Phase (Selected Indications) | Key Findings |
| This compound | RIPK1 | Preclinical/Early Clinical | Data not publicly available. |
| GSK2982772 | RIPK1 | Phase II | Generally well-tolerated in studies for ulcerative colitis and rheumatoid arthritis, but did not show significant clinical efficacy as a monotherapy in these indications.[4][5][6][7] |
| SAR443122 (Eclitasertib) | RIPK1 | Phase II | Being investigated for ulcerative colitis and cutaneous lupus erythematosus.[8][9][10][11] Showed trends toward more rapid resolution of inflammatory biomarkers in severe COVID-19.[8] |
| R552 (Ocadusertib/LY3871801) | RIPK1 | Phase II | In development for autoimmune and inflammatory diseases, including psoriasis.[1][12][13][14] Preclinical studies showed prevention of joint and skin inflammation in murine models.[1][12] |
Validating Biomarkers for this compound Sensitivity
The identification of robust biomarkers is crucial for patient stratification and predicting therapeutic response to RIPK1 inhibitors. Potential biomarkers can be categorized based on the expression and activation state of key proteins in the RIPK1 signaling pathway, as well as genetic alterations.
Potential Biomarkers:
-
Protein Expression and Phosphorylation:
-
RIPK1: Elevated expression of RIPK1 has been observed in various diseases and may serve as a primary biomarker.[15][16]
-
Phosphorylated RIPK1 (pRIPK1): Autophosphorylation of RIPK1 at Ser166 is a marker of its activation and a key indicator of downstream signaling.[17]
-
RIPK3 and MLKL: Expression levels and phosphorylation status of these downstream effectors of necroptosis are also potential biomarkers.[18]
-
-
Genetic Alterations:
-
TNFAIP3 (A20) mutations: Loss-of-function mutations in this gene, which encodes a negative regulator of NF-κB signaling, can lead to aberrant RIPK1 activation.[2]
-
Caspase-8 mutations: Inactivation of Caspase-8 can sensitize cells to RIPK1-mediated necroptosis.[2]
-
TAK1 expression: Reduced expression of TAK1, a suppressor of RIPK1, may increase sensitivity to RIPK1 activation.[2]
-
-
Cell Death Pathway Status:
-
Necroptosis Machinery: The functional status of the necroptosis pathway (involving RIPK1, RIPK3, and MLKL) could predict sensitivity, as defects may confer resistance.[19]
-
Apoptosis Markers: Given the role of RIPK1 in apoptosis, markers such as cleaved caspase-3 and cytochrome c release could be relevant.[20][21][22][23]
-
Experimental Protocols for Biomarker Validation
The following are detailed methodologies for key experiments to validate the aforementioned biomarkers.
Immunohistochemistry (IHC) for Protein Expression and Phosphorylation
-
Objective: To assess the in-situ expression and phosphorylation levels of RIPK1, RIPK3, and MLKL in patient tissue samples.
-
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0), depending on the primary antibody.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for total RIPK1, pRIPK1 (Ser166), total RIPK3, pRIPK3, total MLKL, and pMLKL overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: Staining intensity and the percentage of positive cells are scored by a pathologist.
-
Western Blot for Protein Expression and Phosphorylation
-
Objective: To quantify the levels of total and phosphorylated RIPK1, RIPK3, and MLKL in cell lysates or tissue homogenates.
-
Protocol:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with the primary antibodies of interest overnight at 4°C.
-
Secondary Antibody and Detection: An HRP-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
-
Next-Generation Sequencing (NGS) for Genetic Alterations
-
Objective: To identify mutations in genes such as TNFAIP3, CASP8, and other components of the RIPK1 signaling pathway.
-
Protocol:
-
DNA Extraction: Genomic DNA is extracted from tumor tissue or circulating tumor DNA (ctDNA) from plasma.
-
Library Preparation: DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.
-
Target Enrichment (for targeted sequencing): A custom panel of probes is used to capture the exons of the genes of interest.
-
Sequencing: The prepared library is sequenced on an NGS platform.
-
Data Analysis: Sequencing reads are aligned to the human reference genome, and variant calling is performed to identify single nucleotide variants (SNVs), insertions, and deletions.
-
Cell-Based Assays for Functional Validation
-
Objective: To assess the functional consequence of identified biomarkers on sensitivity to this compound.
-
Protocol:
-
Cell Line Selection: Utilize cancer cell lines with known genetic backgrounds (e.g., with and without mutations in the RIPK1 pathway).
-
Gene Editing (optional): Use CRISPR-Cas9 to introduce or correct specific mutations in the genes of interest.
-
Drug Treatment: Treat cells with a dose range of this compound.
-
Viability/Cytotoxicity Assays: Perform assays such as MTT, CellTiter-Glo, or Annexin V/PI staining to measure cell viability and apoptosis/necroptosis.
-
Analysis: Calculate IC50 values and compare the sensitivity of different cell lines to this compound.
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and processes discussed, the following diagrams are provided.
Caption: RIPK1 Signaling Pathway and this compound's Mechanism of Action.
Caption: Workflow for Validating this compound Sensitivity Biomarkers.
References
- 1. RIPK1 Inhibitor :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 8. Immunomodulatory and clinical effects of receptor-interacting protein kinase 1 (RIPK1) inhibitor eclitasertib (SAR443122) in patients with severe COVID-19: a phase 1b, randomized, double-blinded, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. Lilly and Rigel Enter Strategic Collaboration to Develop RIPK1 Inhibitors for the Potential Treatment of Immunological and Neurodegenerative Diseases [prnewswire.com]
- 13. Lilly, Rigel enter $960m deal to develop RIPK1 inhibitors [pharmaceutical-technology.com]
- 14. Rigel Pharmaceuticals Provides Business Update :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 15. RIPK1 polymorphisms and expression levels: impact on genetic susceptibility and clinical outcome of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | RIPK1 expression and inhibition in tauopathies: implications for neuroinflammation and neuroprotection [frontiersin.org]
- 17. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 18. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. Biomarkers of apoptosis: release of cytochrome c, activation of caspase-3, induction of 8-hydroxy-2'-deoxyguanosine, increased 3-nitrotyrosine, and alteration of p53 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biomarkers and Molecular Probes for Cell Death Imaging and Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What are apoptotic markers? | AAT Bioquest [aatbio.com]
- 23. Biomarkers of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Amivantamab Demonstrates Synergistic Antitumor Activity with Chemotherapy in Preclinical and Clinical Settings
For Immediate Release
New research and clinical trial data reveal that amivantamab (RYBREVANT®), a bispecific antibody targeting both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition (MET) pathways, exhibits significant synergistic effects when used in combination with chemotherapy agents, particularly carboplatin and pemetrexed. This combination therapy is emerging as a promising strategy for the treatment of non-small cell lung cancer (NSCLC), especially in patients with specific EGFR mutations.
Amivantamab's unique dual-targeting mechanism of action disrupts both EGFR and MET signaling, which are key drivers of tumor growth and resistance to treatment.[1][2][3] By binding to the extracellular domains of both receptors, amivantamab blocks ligand binding and promotes the degradation of these receptors.[4][5] Furthermore, it engages the immune system to target cancer cells through antibody-dependent cellular cytotoxicity (ADCC) and trogocytosis, a process of cell nibbling by macrophages.[1][5]
Preclinical Evidence of Synergy
Clinical Validation in Landmark Trials
The synergistic potential of amivantamab with chemotherapy has been robustly confirmed in large-scale clinical trials, most notably the PAPILLON and MARIPOSA-2 studies. These trials have provided compelling quantitative data supporting the enhanced efficacy of this combination therapy in patients with advanced NSCLC.
PAPILLON Trial: A New Standard of Care in First-Line Treatment
The Phase 3 PAPILLON trial evaluated the efficacy and safety of amivantamab in combination with carboplatin and pemetrexed as a first-line treatment for patients with advanced NSCLC harboring EGFR exon 20 insertion mutations. The results demonstrated a statistically significant improvement in progression-free survival (PFS) for the combination therapy group compared to chemotherapy alone.[6][7][8][9]
| Endpoint | Amivantamab + Chemotherapy | Chemotherapy Alone | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | 11.4 months[9] | 6.7 months[9] | 0.395 (0.30–0.53)[8] | <0.0001[8] |
| Objective Response Rate | 73%[9] | 47%[9] | Odds Ratio: 3.0 (1.8–4.8) | <0.0001[8] |
| 18-Month Progression-Free Survival Rate | 31%[6] | 3%[9] |
Table 1: Key Efficacy Outcomes from the PAPILLON Trial.
MARIPOSA-2 Trial: Overcoming Resistance in Second-Line Treatment
The Phase 3 MARIPOSA-2 trial investigated the efficacy of amivantamab plus chemotherapy in patients with EGFR-mutated advanced NSCLC who had progressed on or after treatment with osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI). The study showed that the addition of amivantamab to chemotherapy led to a significant improvement in PFS compared to chemotherapy alone.[10][11]
| Endpoint | Amivantamab + Chemotherapy | Chemotherapy Alone | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | 6.3 months[11] | 4.2 months[11] | 0.48 (0.36-0.64)[10] | <0.0001[11] |
| Confirmed Overall Response Rate | 53%[11] | 29%[11] | <0.0001[11] |
Table 2: Key Efficacy Outcomes from the MARIPOSA-2 Trial.
Signaling Pathways and Mechanism of Synergy
The synergistic effect of amivantamab and chemotherapy can be attributed to their distinct and complementary mechanisms of action targeting multiple facets of cancer cell biology.
References
- 1. researchgate.net [researchgate.net]
- 2. The development of amivantamab for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Spotlight on Amivantamab (JNJ-61186372) for EGFR Exon 20 Insertions Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RYBREVANT - Mechanism of Action [jnjmedicalconnect.com]
- 6. PAPILLON: Adding Amivantamab to First-Line Chemotherapy Prolongs Progression-Free Survival in NSCLC Subset - The ASCO Post [ascopost.com]
- 7. youtube.com [youtube.com]
- 8. Adding amivantamab to chemotherapy prolongs PFS in NSCLC [dailyreporter.esmo.org]
- 9. JNCCN 360 - Non–Small Cell Lung Cancer - Phase III Trial Supports Use of Amivantamab in NSCLC With <em>EGFR</em> Exon 20 Insertions [jnccn360.org]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
Safety Operating Guide
Navigating the Uncharted: A General Protocol for Laboratory Chemical Disposal
Absence of specific data for "Edaxeterkib" necessitates a cautious approach based on established best practices for hazardous waste management. While a specific Safety Data Sheet (SDS) or disposal protocol for "this compound" is not publicly available, the following guidelines, derived from general laboratory safety principles and information on similar compounds, provide a robust framework for its proper disposal. These procedures are designed to ensure the safety of laboratory personnel and minimize environmental impact.
I. Pre-Disposal Planning and Hazard Assessment
Before beginning any work with a new compound like this compound, a thorough hazard assessment is crucial. In the absence of a specific SDS, researchers should treat the substance as hazardous.
Key Principles:
-
Assume Hazard: Treat this compound as a hazardous substance. This includes considering it potentially toxic, flammable, corrosive, or reactive.
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on hazardous waste disposal.[1] They can provide specific instructions and resources for your location.
-
Segregate Waste: Never mix unknown chemical waste with other waste streams.[2]
II. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling any potentially hazardous chemical. The following table summarizes recommended PPE based on general laboratory chemical handling guidelines.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3][4] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat.[3] | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If significant dust or aerosols are generated, a respirator may be necessary.[3] | Minimizes inhalation of potentially harmful vapors or particles. |
III. Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of a research chemical like this compound.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container.[2][5][6] The container should be in good condition with a secure, leak-proof lid.[6]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and quantity.[5][6] Do not use abbreviations or chemical formulas.[6]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[2] Incompatible chemicals can react dangerously.
Step 2: Storage of Chemical Waste
-
Secure Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]
-
Ventilation: Ensure the storage area is well-ventilated.
Step 3: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or the experiment is complete, contact your institution's EHS department to arrange for pickup and disposal.[1][2]
-
Provide Information: Be prepared to provide the EHS office with a complete and accurate description of the waste, including its composition and volume.[2]
-
Licensed Disposal Vendor: The ultimate disposal of the hazardous waste will be conducted by a licensed hazardous waste disposal company.[1][2]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Increase ventilation in the area of the spill.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like paper towels for large spills.[2]
-
Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area according to your laboratory's established procedures.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Visualizing the Process
To further clarify the procedures, the following diagrams illustrate the key workflows in laboratory chemical disposal.
Caption: General workflow for the disposal of laboratory chemical waste.
Caption: Decision tree for chemical waste segregation in a laboratory setting.
References
Safeguarding Research: A Comprehensive Guide to Handling Edaxeterkib
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Edaxeterkib, a potent tyrosine kinase inhibitor. Given the limited public information on this specific compound, this guidance is based on best practices for handling potent pharmaceutical compounds and data extrapolated from safety data sheets (SDS) of similar tyrosine kinase inhibitors. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
The primary focus when handling potent compounds like this compound is to minimize exposure through effective containment and the use of appropriate personal protective equipment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Compounding | Dedicated, ventilated enclosure (e.g., powder containment hood, glove box), disposable lab coat with elastic cuffs, double nitrile gloves, safety glasses with side shields, and an N95 or higher-rated respirator. |
| In Vitro / In Vivo Dosing | Lab coat, nitrile gloves, and safety glasses. For procedures with a risk of aerosol generation, a fume hood and respirator are recommended. |
| General Laboratory Operations | Standard laboratory coat, nitrile gloves, and safety glasses. |
| Waste Disposal | Disposable gown, double nitrile gloves, safety glasses, and a respirator if handling powdered waste. |
Operational Plan: Safe Handling Procedures
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from receipt to use in experiments.
Caption: Operational workflow for handling this compound.
Experimental Protocol: Weighing and Solubilizing this compound
This protocol details the steps for safely weighing and preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Ventilated balance enclosure or powder containment hood
-
Calibrated analytical balance
-
Spatula
-
Weigh paper or boat
-
Conical tube or vial
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the ventilated enclosure is functioning correctly.
-
Decontaminate the work surface within the enclosure.
-
-
Weighing:
-
Place a new piece of weigh paper or a weigh boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a labeled conical tube or vial.
-
Using a calibrated pipette, add the calculated volume of solvent to the tube.
-
Securely cap the tube and vortex until the powder is completely dissolved.
-
-
Cleanup:
-
Dispose of the weigh paper, spatula tip (if disposable), and any other contaminated materials in the designated hazardous waste container.
-
Decontaminate the balance and the work surface of the enclosure.
-
Remove PPE in the designated area.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.[1]
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Return to the manufacturer or dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container labeled "Potent Compound Waste." |
| Contaminated PPE | Dispose of in a sealed bag within the potent compound waste stream. |
| Liquid Waste (e.g., cell culture media containing this compound) | Collect in a labeled, sealed container and dispose of as hazardous chemical waste. |
All disposal of investigational products must be documented and follow institutional, local, and federal regulations.[2][3][4][5]
Mechanism of Action: Tyrosine Kinase Inhibition
This compound is a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] In many cancers, these signaling pathways are dysregulated, leading to uncontrolled cell growth.[7][8] Tyrosine kinase inhibitors work by blocking the action of these enzymes, thereby interrupting the abnormal signaling and inhibiting cancer cell growth.[6][9]
Caption: Generalized signaling pathway of a tyrosine kinase inhibitor.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 3. stanfordhealthcare.org [stanfordhealthcare.org]
- 4. Disposal of investigational products/study drugs | Infectious Diseases Data Observatory [iddo.org]
- 5. m.productshows.com [m.productshows.com]
- 6. urologyku.com [urologyku.com]
- 7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. termedia.pl [termedia.pl]
- 9. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
